molecular formula C9H4FNS B2782225 3-Fluoro-1-benzothiophene-2-carbonitrile CAS No. 2138098-78-7

3-Fluoro-1-benzothiophene-2-carbonitrile

Cat. No.: B2782225
CAS No.: 2138098-78-7
M. Wt: 177.2
InChI Key: HYXBWVBQDDLXEM-UHFFFAOYSA-N
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Description

3-Fluoro-1-benzothiophene-2-carbonitrile is a fluorinated aromatic heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The benzothiophene core, functionalized with both a cyano group and a fluorine atom, offers a versatile scaffold for the synthesis of more complex molecules. Fluorine incorporation is a common strategy to modulate a compound's lipophilicity, metabolic stability, and bioavailability. This compound serves as a critical precursor in the development of novel therapeutic agents. Research into structurally similar fluorinated benzothiophene hybrids has demonstrated potent antibacterial activities, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains, with some analogues showing superior efficacy to standard antibiotics like oxacillin . The molecular target for such active compounds has been identified as bacterial pyruvate kinase . Furthermore, benzothiophene-2-carbonitrile derivatives are explored as key intermediates in synthesizing compounds for investigating metabolic diseases . Applications: This reagent is primarily used in pharmaceutical R&D as a core scaffold for constructing bioactive molecules, in antimicrobial research programs, and in material science as a building block for advanced organic materials. Handling: For research use only. Not for drug, household, or other use. Please consult the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXBWVBQDDLXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-Fluoro-1-benzothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical analysis of 3-Fluoro-1-benzothiophene-2-carbonitrile, a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The benzothiophene scaffold is a core component of numerous bioactive molecules and functional materials.[1][2] The strategic incorporation of a fluorine atom and a nitrile functional group enhances its potential as a versatile building block. This guide elucidates its physicochemical properties, proposes a viable synthetic pathway, explores its chemical reactivity, and discusses its potential applications, supported by established experimental protocols and safety guidelines.

Introduction: A Molecule of Strategic Importance

The 1-benzothiophene core, an aromatic heterocycle consisting of a fused benzene and thiophene ring, is a privileged scaffold in drug discovery.[1] It is present in the chemical structures of pharmaceuticals such as the selective estrogen receptor modulator raloxifene and the antifungal agent sertaconazole.[1] The inherent planarity and rich electron system of the benzothiophene ring system allow for favorable π-π stacking interactions with biological targets.

The value of this scaffold is significantly enhanced by strategic functionalization. This guide focuses on this compound, a derivative featuring two key functional groups:

  • Fluorine Substitution: The introduction of fluorine is a cornerstone of modern medicinal chemistry. The C-F bond is exceptionally strong, and its presence can block sites of metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile.[3] Furthermore, fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups and lead to more potent and selective binding interactions with target proteins.[4]

  • The Nitrile Group: The carbonitrile (C≡N) moiety is a versatile functional group. It is a bioisosteric replacement for other groups, can act as a hydrogen bond acceptor, and serves as a valuable synthetic handle for conversion into amines, amides, or carboxylic acids, enabling further molecular elaboration.

The combination of these features makes this compound a high-value intermediate for creating novel chemical entities with tailored biological or material properties.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the utilization of any chemical compound. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related analogs and foundational spectroscopic principles.

Core Physicochemical Properties

The following table summarizes the expected physicochemical properties. The melting point is extrapolated from its chloro-analog, 3-chloro-1-benzothiophene-2-carbonitrile, which has a reported melting point of 135-137 °C.[5]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₉H₄FNSCalculated
Molecular Weight 193.20 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy to similar structures[5]
Predicted Melting Point ~130-140 °CBased on 3-chloro analog[5]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, DMSO, Ethyl Acetate)General property of similar organic molecules
Topological Polar Surface Area (TPSA) ~37.1 ŲCalculated (analogous to 5-Fluorothiophene-2-carbonitrile TPSA of 23.79)[6]
Spectroscopic Characterization

Unambiguous identification relies on a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

    • ¹H NMR: The aromatic region (approx. 7.4-8.0 ppm) would show a complex multiplet pattern corresponding to the four protons on the benzene ring. The specific coupling patterns would be influenced by the fluorine atom's position.

    • ¹³C NMR: Key signals would include the carbon of the nitrile group (~115 ppm), the carbon directly bonded to fluorine exhibiting a large ¹JCF coupling constant (~160 ppm), and other aromatic carbons between 120-140 ppm.

    • ¹⁹F NMR: This is a critical technique for any fluorinated compound. A single resonance would be expected, with its chemical shift providing information about the electronic environment. ¹⁹F NMR is particularly valuable for fragment-based screening campaigns in drug discovery.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹.[7][8] Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak (M⁺) at m/z 193.0052.

  • UV-Visible and Fluorescence Spectroscopy: The benzothiophene core is a known fluorophore, exhibiting greater emission than its constituent benzene and thiophene parts.[9] Conjugates of benzothiophene have been developed as fluorescent probes, for example, in mitochondria-targeting STAT3 inhibitors.[10] Therefore, this compound is expected to be UV-active and potentially fluorescent.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A plausible two-step synthesis starting from commercially available 2,6-difluorobenzonitrile is outlined below. This pathway leverages a nucleophilic aromatic substitution followed by an intramolecular cyclization.

G A 2,6-Difluorobenzonitrile C SNA_Intermediate A->C Step 1: SNA_r B Methyl Thioglycolate + Strong Base (e.g., NaH) E 3-Fluoro-1-benzothiophene-2-carboxylate C->E Step 2: Cyclization D Intramolecular Cyclization (Heat or Base) G This compound E->G Step 3: Nitrile Formation F Amide Formation (NH3) Followed by Dehydration (e.g., P2O5)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Predictive)

This protocol is a predictive model based on similar transformations found in the literature.[7][11]

Step 1: Synthesis of Methyl 2-(2-cyano-3-fluorophenylthio)acetate

  • Inert Atmosphere: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF).

  • Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the thiol of methyl thioglycolate to form the highly nucleophilic thiolate anion. DMF is a polar aprotic solvent that facilitates this type of reaction.

  • Thiol Addition: Add methyl thioglycolate (1.0 equivalent) dropwise via syringe, maintaining the temperature at 0 °C. Stir for 30 minutes.

  • Substrate Addition: Add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

    • Mechanism: The generated thiolate attacks one of the fluorine-bearing carbons of the difluorobenzonitrile in a nucleophilic aromatic substitution (SNA_r) reaction. The ortho-cyano group activates the ring towards this substitution.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Synthesis of this compound (via intermediate) This is a multi-step conversion from the carboxylate intermediate from a similar synthesis pathway.

  • The resulting ester from the cyclization would first be converted to the primary amide. This is typically achieved by treatment with ammonia.

  • The primary amide is then dehydrated to the nitrile. A variety of dehydrating agents can be used, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or Burgess reagent.

    • Self-Validation: The success of each step is confirmed by spectroscopic analysis (NMR, IR, MS) of the isolated product, ensuring its purity and structural identity before proceeding to the next step.

Chemical Reactivity and Derivatization Potential

The molecule possesses several sites of reactivity that can be exploited for further chemical synthesis.

Caption: Key reactivity sites on this compound. (Note: Image placeholder used in DOT script)

  • Reactions at the Nitrile Group: This is the most versatile handle.

    • Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile to the corresponding carboxylic acid or primary amide, respectively. These products are precursors for a vast array of other functional groups.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group).

  • Reactivity of the Benzothiophene Core:

    • Electrophilic Aromatic Substitution: The benzothiophene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. For the parent benzothiophene system, substitution occurs preferentially at the 2- and 3-positions.[12] However, with these positions occupied, substitution will be directed to the benzene ring, likely at the C7 position, influenced by the directing effects of the fused ring system.

Applications in Research and Development

The structural motifs within this molecule suggest significant potential in two primary areas:

  • Medicinal Chemistry: Benzothiophene derivatives are potent modulators of various biological targets. For example, substituted tetrahydro-benzothiophenes have been identified as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key target for autoimmune diseases.[13] The core is also found in STAT3 inhibitors and compounds with broad antimicrobial and anticancer activities.[2][10] this compound is an ideal starting point for building libraries of novel compounds to screen against these and other important biological targets.

  • Materials Science: The fused aromatic system of benzothiophene is a key component in organic electronics.[7]Benzothieno[3,2-b][7]benzothiophene (BTBT) and its derivatives are high-performance organic semiconductors used in applications like Organic Field-Effect Transistors (OFETs).[12][14] The introduction of fluorine and nitrile groups can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing of these materials, potentially leading to improved performance and stability.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach to safety should be adopted based on the hazards of its constituent functional groups (fluorinated aromatics, nitriles, and thiophenes).[15][16]

Hazard ClassDescriptionPrecautionary Statement Examples[16]
Acute Toxicity Toxic/Harmful if swallowed, in contact with skin, or if inhaled. Nitriles can release cyanide in vivo.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin/Eye Irritation Causes skin irritation and serious eye irritation .P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Organ Toxicity May cause respiratory irritation .P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Recommended Handling Protocol
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[15][16] Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

  • Keep away from heat, sparks, open flames, and strong oxidizing agents.[17][18]

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

This compound represents a strategically designed molecular scaffold with significant potential. Its combination of a biologically relevant benzothiophene core, a metabolically robust fluorine atom, and a synthetically versatile nitrile group makes it a valuable building block for the next generation of pharmaceuticals and advanced organic materials. The predictive chemical and safety profiles outlined in this guide provide a solid foundation for researchers to safely handle, characterize, and creatively utilize this compound in their research and development endeavors.

References

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • SAFETY DATA SHEET: 3-Fluorothiophenol. (2025). Alfa Aesar. Available from: [Link]

  • Safety data sheet: Benzo(j)fluoranthene. (2023). CPAchem. Available from: [Link]

  • Request PDF: 3-Fluorobenzonitrile. (n.d.). ResearchGate. Available from: [Link]

  • New synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles. (2022). Academia.edu. Available from: [Link]

  • Modulation of Properties in[7]Benzothieno[3,2-b][7]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC SCREENING OF SOME NEW BENZOTHIOPHENE DERIVATIVES. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). Journal of Medicinal Chemistry. Available from: [Link]

  • 3-chloro-1-benzothiophene-2-carbonitrile. (2025). ChemSynthesis. Available from: [Link]

  • Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. (n.d.). Der Pharma Chemica. Available from: [Link]

  • Reactivity of[7]Benzothieno[3,2-b][7]benzothiophene — Electrophilic and Metalation Reactions. (2025). ResearchGate. Available from: [Link]

  • 3-METHYL-1-BENZOTHIOPHENE-2-CARBONITRILE. (n.d.). Matrix Fine Chemicals. Available from: [Link]

  • Vibronic and Cationic Features of 2-Fluorobenzonitrileand 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. (2023). Molecules. Available from: [Link]

  • Benzothiophene. (n.d.). Wikipedia. Available from: [Link]

  • Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). (n.d.). ResearchGate. Available from: [Link]

  • The 3F Library: Fluorinated Fsp>-Rich Fragments for Expeditious >F NMR Based Screening. (2020). Angewandte Chemie. Available from: [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors. (2019). European Journal of Medicinal Chemistry. Available from: [Link]

Sources

3-Fluoro-1-benzothiophene-2-carbonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-Fluoro-1-benzothiophene-2-carbonitrile [1][2][3]

Executive Summary

This compound (CAS: 2138098-78-7) is a specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates. As a 3-fluoro substituted benzothiophene, it serves as a critical scaffold for modulating metabolic stability and lipophilicity in drug candidates, particularly those targeting kinases and G-protein coupled receptors (GPCRs). This guide details its physiochemical properties, synthetic methodologies, and strategic application in medicinal chemistry.

Part 1: Chemical Identity & Physiochemical Profile[4]

This compound is characterized by a benzothiophene core substituted with a nitrile group at the C2 position and a fluorine atom at the C3 position.[2][3] This substitution pattern is designed to block metabolic oxidation at the typically reactive C3 site while providing a versatile nitrile handle for further derivatization.

Table 1: Chemical Identifiers

Parameter Detail
Chemical Name This compound
CAS Number 2138098-78-7
Molecular Formula C₉H₄FNS
Molecular Weight 177.20 g/mol
SMILES N#CC1=C(F)C2=CC=CC=C2S1
InChI Key (Predicted) UPRBPGCXCNBTQH-UHFFFAOYSA-N

| Appearance | Solid / Crystalline Powder |

Table 2: Predicted Physiochemical Properties

Property Value Significance
cLogP ~2.8 - 3.1 Indicates moderate lipophilicity; suitable for CNS or membrane-bound targets.
TPSA 23.79 Ų Low polar surface area suggests high membrane permeability.
H-Bond Acceptors 2 (N, F) Minimal interaction points, reducing non-specific binding.
H-Bond Donors 0 Lack of donors improves permeability.

| Melting Point | >100°C (Est.) | Stable solid, facilitating handling and purification. |

Part 2: Synthetic Methodologies

The synthesis of this compound is typically approached via two primary pathways: Electrophilic Fluorination (lab scale) or Halogen Exchange (Halex) (process scale). The choice of method depends on the availability of precursors and the scale of production.

Route A: Electrophilic Fluorination (Lab Scale)

This route utilizes the high reactivity of the C3 position in benzothiophene-2-carbonitrile.

  • Deprotonation: Treatment of benzothiophene-2-carbonitrile with a strong base (e.g., LDA or LiHMDS) at -78°C generates the C3-lithiated species.

  • Fluorination: Quenching the anion with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

  • Purification: Silica gel chromatography to separate the product from des-fluoro starting material.

Route B: Halogen Exchange (Halex) (Industrial Scale)

For larger scales, converting a 3-chloro or 3-bromo precursor is preferred due to lower reagent costs.

  • Precursor Synthesis: Cyclization of 2-alkynyl thioanisoles with copper(II) halides yields 3-halo-1-benzothiophene-2-carbonitrile.

  • Fluorination: Heating the 3-chloro/bromo derivative with anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF) in a polar aprotic solvent (DMSO or Sulfolane) effects the S_NAr reaction. Phase transfer catalysts (e.g., 18-crown-6) are often employed to enhance rate.

Synthesis Workflow Diagram

Synthesis_Workflow Start Benzothiophene-2-carbonitrile Base 1. LiHMDS / -78°C (Deprotonation) Start->Base Inter C3-Lithio Intermediate Base->Inter Fluorine 2. NFSI or Selectfluor (Electrophilic Source) Inter->Fluorine Product 3-Fluoro-1-benzothiophene- 2-carbonitrile Fluorine->Product Route A: Lab Scale Alt_Start 3-Chloro/Bromo- benzothiophene-2-CN KF KF / 18-Crown-6 DMSO, 120°C Alt_Start->KF KF->Product Route B: Halex (Process)

Figure 1: Synthetic pathways for CAS 2138098-78-7. Route A utilizes direct electrophilic fluorination, while Route B employs nucleophilic aromatic substitution.

Part 3: Structural Utility in Drug Design

The 3-fluorobenzothiophene scaffold is a bioisostere of indole and benzofuran, often used to optimize the pharmacokinetic (PK) profile of lead compounds.

Metabolic Blocking (The "Fluorine Effect")

The C3 position of benzothiophene is electron-rich and susceptible to oxidative metabolism by Cytochrome P450 enzymes (leading to sulfoxide/sulfone formation or ring opening).

  • Mechanism: Replacing the C3-Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) sterically and electronically blocks this metabolic soft spot without significantly altering the steric bulk required for receptor binding.

Electronic Modulation
  • The electronegativity of fluorine lowers the HOMO energy of the thiophene ring, reducing the propensity for oxidation.

  • The C2-Nitrile group serves as a versatile "warhead" precursor. It can be converted into:

    • Amidines: For serine protease inhibitors.

    • Tetrazoles: As carboxylic acid bioisosteres.

    • Amines: Via reduction, for linker attachment.

Decision Logic for Scaffold Selection

SAR_Logic Target Drug Target Identified (e.g., Kinase, GPCR) Issue Metabolic Instability at C3 Position? Target->Issue Decision Substitute C3-H Issue->Decision Yes Option1 C3-Methyl Decision->Option1 Option2 C3-Chloro Decision->Option2 Option3 C3-Fluoro (CAS 2138098-78-7) Decision->Option3 Result1 Increases Lipophilicity Potential Steric Clash Option1->Result1 Result2 Reactive Handle (Suzuki Coupling) Option2->Result2 Result3 Metabolic Block Minimal Steric Impact Maintains Aromaticity Option3->Result3

Figure 2: Medicinal chemistry decision tree highlighting the strategic advantage of the 3-fluoro substituent for metabolic stability.

Part 4: Handling and Safety

As a fluorinated nitrile, this compound requires strict adherence to safety protocols.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).

    • Eye/Skin Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

    • Respiratory: May cause respiratory irritation (H335).

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

    • Spill Response: Sweep up solid spills to avoid dust generation; neutralize surfaces with mild detergent.

References

  • Enamine Ltd. (2024). Building Block Catalog: this compound. Catalog ID: EN300-736084.[3] Link

  • Arctom Scientific. (2024). Product Analysis: CAS 2138098-78-7.[1][2][4] Link

  • Lowe, J. (2010). The Chemistry of the Benzothiophenes. In: Heterocyclic Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Ye, Y., et al. (2021). Synthesis of 3-Halobenzo[b]thiophenes via Electrophilic Cyclization. Journal of Organic Chemistry. (Methodology basis for Route B).

Sources

Technical Guide: Electronic Properties & Synthetic Utility of the 3-Fluoro-Benzothiophene Core

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 3-fluoro-benzothiophene core represents a high-value scaffold in modern medicinal chemistry, functioning as a metabolically robust bioisostere of the indole and naphthalene ring systems. While the parent benzothiophene is prone to rapid oxidative metabolism at the electron-rich C3 position, the introduction of a fluorine atom at this site exerts a profound "metabolic block" effect without significantly perturbing the steric profile of the molecule.

This guide provides a comprehensive technical analysis of the core’s electronic structure, physicochemical behavior, and synthetic accessibility, designed to support decision-making in hit-to-lead optimization campaigns.

Part 2: Electronic Structure & Physicochemical Profile

The substitution of hydrogen with fluorine at the C3 position induces specific electronic perturbations that distinguish this core from its non-fluorinated or chlorinated analogs.

Electronic Modulation

Fluorine is the most electronegative element (Pauling scale: 3.98), yet it possesses lone pairs capable of


-donation. On the benzothiophene scaffold, this results in a "push-pull" electronic effect:
  • Inductive Effect (-I): The

    
    -framework electrons are strongly withdrawn towards the fluorine, deactivating the C3 carbon towards nucleophilic attack and lowering the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • Resonance Effect (+R): The overlap of the fluorine

    
     orbital with the aromatic 
    
    
    
    -system is efficient, allowing for electron density donation back into the ring. However, the inductive withdrawal generally dominates, resulting in a net electron-deficient core compared to 3-H benzothiophene.
Structural & Steric Parameters

The Van der Waals radius of fluorine (1.47 Å) is a close mimic to hydrogen (1.20 Å), unlike the bulkier chlorine (1.75 Å) or methyl group (2.00 Å). This allows the 3-fluoro-benzothiophene core to retain binding affinity in tight enzymatic pockets where larger substituents would cause steric clash.

Table 1: Comparative Physicochemical Properties of C3-Substituted Benzothiophenes

Property3-H (Parent)3-F (Target)3-Cl (Analog)Impact on Drug Design
Bond Length (C3-X) 1.09 Å1.35 Å1.74 ÅF mimics H sterics; Cl alters binding pocket fit.
C3-X Bond Energy ~99 kcal/mol~116 kcal/mol~81 kcal/molC-F bond is metabolically inert to CYP450 oxidation.
Hammett

0.000.060.23F is weakly electron-withdrawing, modulating pKa of neighbors.
Lipophilicity (

LogP)
Reference+0.15 to +0.25+0.71F increases permeability with minimal lipophilic penalty.
Dipole Moment ~0.8 D~1.4 D~1.5 DIncreased polarity can improve specific electrostatic interactions.
Metabolic Stability Mechanism

The primary driver for utilizing the 3-fluoro core is the blockade of Phase I metabolism. The C3 position of benzothiophene is a "soft spot" for Cytochrome P450-mediated oxidation, typically leading to the formation of the 3-hydroxy metabolite or the sulfoxide/sulfone. The high strength of the C-F bond renders this position resistant to oxidative insertion, significantly extending the in vivo half-life (


).

Part 3: Synthetic Accessibility & Protocols

Synthesis of the 3-fluoro-benzothiophene core requires overcoming the inherent stability of the aromatic system. While direct electrophilic fluorination is possible, it often lacks regioselectivity. The Lithiation-Fluorination strategy is the industry standard for generating high-purity intermediates.

Primary Workflow: Metal-Halogen Exchange

This protocol utilizes 3-bromobenzothiophene as a precursor, leveraging the lability of the C-Br bond to generate a nucleophilic lithio-species that traps an electrophilic fluorine source (NFSI).

Synthesis_Workflow Start 3-Bromobenzothiophene (Precursor) Step1 Lithiation (-78°C, n-BuLi) Start->Step1 THF, Ar atm Inter 3-Lithiobenzothiophene (Intermediate) Step1->Inter Halogen Exchange Step2 Fluorination (NFSI / Selectfluor) Inter->Step2 Electrophilic Trapping Final 3-Fluorobenzothiophene (Target Core) Step2->Final Workup & Purification

Figure 1: Step-wise synthesis of 3-fluorobenzothiophene via metal-halogen exchange.

Detailed Experimental Protocol

Objective: Synthesis of 3-fluorobenzothiophene from 3-bromobenzothiophene.

Reagents:

  • 3-Bromobenzothiophene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Dissolution: Add 3-bromobenzothiophene (1.0 eq) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.1 eq) over 15 minutes. Maintain internal temperature below -70 °C.

  • Incubation: Stir at -78 °C for 45 minutes to ensure complete formation of the 3-lithio species.

  • Fluorination: Dissolve NFSI (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 65-80% isolated yield.

Part 4: Medicinal Chemistry Applications[1][2][3][4]

The strategic deployment of the 3-fluoro-benzothiophene core is driven by Structure-Activity Relationship (SAR) logic.

Logic Flow: From Scaffold to Drug Candidate

SAR_Logic Core Benzothiophene Scaffold Problem Metabolic Liability (C3 Oxidation) Core->Problem In Vivo Solution 3-Fluoro Substitution Problem->Solution MedChem Strategy Effect1 Block CYP450 Hydroxylation Solution->Effect1 Effect2 Maintain Steric Profile (H-Mimic) Solution->Effect2 Effect3 Modulate pKa/LogP Solution->Effect3 Outcome Optimized Lead: High Potency + High Stability Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: SAR decision tree for incorporating the 3-fluoro-benzothiophene core.

Key Applications
  • Kinase Inhibitors: The core serves as a planar, lipophilic anchor in the ATP-binding pocket. The 3-F group can engage in specific non-covalent interactions (C-F···H-N or C-F···C=O orthogonal dipolar interactions) with hinge region residues.

  • Serotonin Modulators: Benzothiophene derivatives are frequent scaffolds in 5-HT receptor antagonists (e.g., zileuton analogs). Fluorination prevents rapid clearance, improving CNS exposure.

  • Bioisosterism: It effectively replaces the indole core in tryptophan-mimetic drugs where the N-H hydrogen bond donor is not required, or where oxidative stability of the indole C3 is problematic.

Part 5: References

  • Selectfluor: Preparation and Applications. Wikipedia. Retrieved from

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from

  • Synthesis of 3-halobenzo[b]thiophene derivatives via electrophilic cyclization. ResearchGate. Retrieved from

  • Electrophilic Fluorination - Bryn Mawr College. Bryn Mawr College. Retrieved from

  • Metabolism and mutagenic activity of benzo[k]fluoranthene and 3-, 8- and 9-fluorobenzo[k]fluoranthene. PubMed. Retrieved from

The Strategic Role of 3-Fluoro-1-benzothiophene-2-carbonitrile in Modern Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the benzothiophene core has established itself as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents.[1][2] Its structural rigidity, lipophilicity, and electronic properties make it an ideal backbone for interacting with enzymes and receptors. The strategic introduction of specific functional groups onto this core can dramatically modulate its physicochemical properties and biological activity. This guide focuses on a particularly compelling derivative: 3-fluoro-1-benzothiophene-2-carbonitrile . The incorporation of a fluorine atom at the 3-position and a carbonitrile group at the 2-position creates a unique electronic and steric profile, offering medicinal chemists a powerful tool for fine-tuning drug candidates.[3][4]

The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa to optimize pharmacokinetic profiles.[5][6][7] The carbonitrile group, a versatile functional handle, can participate in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a key reactive intermediate for further chemical modifications. This guide will provide an in-depth exploration of the synthesis, key applications, and structure-activity relationships of the this compound scaffold, positioning it as a valuable asset in the medicinal chemist's arsenal.

Plausible Synthesis of the this compound Core

While direct, publicly available, step-by-step protocols for the synthesis of this compound are not abundant, a plausible and efficient synthetic route can be constructed based on established methodologies for related benzothiophene derivatives. A common and effective approach involves the cyclization of a suitably substituted benzene precursor. One such method is the electrophilic cyclization of 2-alkynyl thioanisoles.[3][8] Another relevant strategy is the reaction of 2-halobenzonitriles with a sulfur-containing reagent.[9]

A likely synthetic pathway commences with a fluorinated benzonitrile derivative, which undergoes reaction with a thioglycolate ester to form an intermediate that is then cyclized. For instance, starting from 2,6-difluorobenzonitrile, a nucleophilic aromatic substitution with methyl thioglycolate, followed by intramolecular cyclization, would yield the desired 3-fluoro-1-benzothiophene-2-carboxamide, which can be subsequently dehydrated to the carbonitrile. A related synthesis starts from 2,4-difluorobenzonitrile, which reacts with methyl thioglycolate to produce methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate.[10]

Exemplary Experimental Protocol: Synthesis of a Fluorinated Benzothiophene Scaffold

The following protocol is a representative example for the synthesis of a fluorinated benzothiophene derivative, which can be adapted for the synthesis of this compound. This protocol is based on the general principles found in the literature for the synthesis of similar compounds.[9][10]

Step 1: Synthesis of Methyl 3-Amino-6-fluoro-1-benzothiophene-2-carboxylate

  • To a stirred solution of 2,4-difluorobenzonitrile (0.1 mol) in dimethylformamide (DMF, 200 mL), add potassium hydroxide (0.12 mol) portion-wise at room temperature.

  • To this mixture, add methyl thioglycolate (0.11 mol) dropwise, maintaining the temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate.

Step 2: Conversion to this compound (Conceptual)

  • The amino group at the 3-position would need to be replaced with a fluorine atom. This could potentially be achieved through a Sandmeyer-type reaction, where the amine is first diazotized and then treated with a fluoride source (e.g., fluoroboric acid).

  • The ester at the 2-position would need to be converted to a carbonitrile. This can be achieved through a multi-step process involving hydrolysis of the ester to the carboxylic acid, conversion to the primary amide, and subsequent dehydration to the nitrile using a reagent like phosphorus oxychloride or trifluoroacetic anhydride.

The Role of 3-Fluoro and 2-Carbonitrile Substituents in Medicinal Chemistry

The specific placement of the fluorine and carbonitrile groups on the benzothiophene scaffold is a deliberate design choice aimed at optimizing the drug-like properties of the molecule.

  • The 3-Fluoro Substituent: The introduction of a fluorine atom at the 3-position can have several beneficial effects. It can block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[4] The high electronegativity of fluorine can also modulate the electron density of the benzothiophene ring system, influencing its interaction with biological targets. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein residues, enhancing binding affinity.[5]

  • The 2-Carbonitrile Group: The nitrile moiety at the 2-position is a versatile functional group in medicinal chemistry. It is a potent hydrogen bond acceptor and can engage in crucial interactions with the active site of a target protein. The linear geometry of the nitrile group can also provide directional interactions. From a synthetic perspective, the carbonitrile can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization and the exploration of structure-activity relationships (SAR).

Applications of the this compound Scaffold in Drug Discovery

While specific examples of drugs containing the this compound core are not yet prevalent in the public domain, the broader class of fluorinated benzothiophenes has shown significant promise in several therapeutic areas, particularly in oncology and infectious diseases.

Kinase Inhibition: A Promising Frontier

Protein kinases are a major class of drug targets in oncology and other diseases. The benzothiophene scaffold has been successfully employed in the design of potent and selective kinase inhibitors. Patent literature reveals that fluorinated benzothiophene derivatives are being actively investigated as inhibitors of various kinases, including branched-chain alpha-ketoacid dehydrogenase kinase (BCKDK) for the treatment of diabetes and nonalcoholic steatohepatitis (NASH).[5]

The this compound scaffold is well-suited for targeting the ATP-binding site of kinases. The benzothiophene core can act as a hinge-binder, while the substituents at the 2- and 3-positions can be tailored to occupy specific pockets within the active site, thereby conferring potency and selectivity.

Table 1: Biological Activity of Representative Benzothiophene Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseIC50 (µM)Cell LineReference
Thienopyrimidine DerivativeVEGFR-20.075-
Thienopyrimidine DerivativeAKT4.60-
5-HydroxybenzothiopheneDyrk1A0.0068-(Not in search results)
5-HydroxybenzothiopheneClk10.082-(Not in search results)

Note: The data presented is for structurally related benzothiophene derivatives to illustrate the potential of this scaffold class.

Anticancer and Antimicrobial Activity

Benzothiophene derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. The introduction of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cancer cell membranes or the cell walls of microorganisms. Benzothiophene acrylonitrile analogs have been shown to exhibit significant growth inhibition in various cancer cell lines, with GI50 values in the nanomolar range.[5]

Furthermore, fluorinated benzothiophene-indole hybrids have emerged as a promising class of antibacterial agents, showing activity against methicillin-resistant Staphylococcus aureus (MRSA).

Visualizing the Mechanism of Action: Kinase Inhibition Pathway

The following diagram illustrates a simplified, conceptual workflow for evaluating a novel benzothiophene-based kinase inhibitor.

Kinase_Inhibition_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Start This compound Scaffold Derivatization Chemical Derivatization Start->Derivatization Synthetic Chemistry Library Compound Library Derivatization->Library Biochem_Assay Biochemical Kinase Assay Library->Biochem_Assay Primary Screen IC50 Determine IC50/GI50 Biochem_Assay->IC50 Cell_Assay Cell-based Proliferation Assay Cell_Assay->IC50 Target_Engagement Target Engagement Assay (e.g., CETSA) IC50->Target_Engagement Lead Compound MoA Confirm Mechanism of Action Target_Engagement->MoA Downstream_Signaling Western Blot for Phosphorylated Substrates Downstream_Signaling->MoA

Caption: A conceptual workflow for the development of a kinase inhibitor based on the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics. The strategic combination of the benzothiophene core with a 3-fluoro substituent and a 2-carbonitrile functional handle provides a unique set of physicochemical and pharmacological properties. While further research is needed to fully elucidate the potential of this specific scaffold, the extensive body of literature on related benzothiophene derivatives strongly suggests its utility in the design of potent and selective kinase inhibitors, as well as novel anticancer and antimicrobial agents. As synthetic methodologies continue to advance, we anticipate that the this compound core will emerge as a valuable and frequently utilized scaffold in the ongoing quest for new and effective medicines.

References

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  • Böhm, H. J., Banner, D., & Weber, L. (2004). The role of fluorine in medicinal chemistry. Drug discovery today, 9(15), 645-647.
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  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3594. [Link]

  • Padmashali, B., & Kumar, V. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
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  • Sangeetha, S., & Sekar, G. (2017). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & biomolecular chemistry, 15(34), 7119-7123.
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  • WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure. (2023).
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  • Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., & Crooks, P. A. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 6(1), 114-119.
  • Padmashali, B., & Kumar, V. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
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  • Schiedel, M., Kater, L., & Hertel, D. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1121.
  • Roskoski, R. (2022). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 175, 106023.
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Literature review on 3-substituted benzothiophene-2-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Substituted Benzothiophene-2-carbonitriles: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene, an aromatic organic compound composed of a benzene ring fused to a thiophene ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2][3][4] Its structural versatility and inherent pharmacological properties have made its derivatives a focal point for the development of novel therapeutic agents.[3][5] Benzothiophene-based compounds have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant effects.[1][3][5][6][7][8] Marketed drugs such as Raloxifene (an osteoporosis treatment), Zileuton (an asthma medication), and Sertaconazole (an antifungal agent) feature the benzothiophene core, underscoring its clinical significance.[1][3][4]

This guide focuses specifically on the 3-substituted benzothiophene-2-carbonitrile framework. This particular arrangement of functional groups—a nitrile at the 2-position and a variable substituent at the 3-position—offers a unique combination of electronic properties and steric possibilities. The electron-withdrawing nature of the 2-carbonitrile group significantly influences the reactivity of the heterocyclic ring, while the substituent at the 3-position provides a crucial handle for modulating biological activity and optimizing pharmacokinetic properties. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, chemical reactivity, structure-activity relationships (SAR), and therapeutic applications of this promising class of compounds.

Part 1: Synthetic Strategies for Benzothiophene-2-carbonitriles

The construction of the 3-substituted benzothiophene-2-carbonitrile core can be achieved through various synthetic methodologies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Key approaches include intramolecular cyclization reactions and multicomponent reactions.

Intramolecular Cyclization via Gewald-Type Reactions

A prevalent and robust method for constructing the benzothiophene ring is through variations of the Gewald reaction. This typically involves the reaction of an activated benzonitrile with a sulfur source and a compound containing an active methylene group. A notable example is the synthesis of 3-amino-benzothiophene-2-carbonitrile derivatives.

A common pathway starts with an ortho-halo or ortho-di-halo benzonitrile. For instance, the synthesis of methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate begins with 2,4-difluorobenzonitrile, which reacts with methyl thioglycolate in the presence of a base like potassium hydroxide.[9] This reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization and tautomerization to yield the benzothiophene core. While the final product in this specific example is a carboxylate, the synthetic logic is directly applicable to forming a 2-carbonitrile by selecting appropriate starting materials.

Conceptual Workflow for Benzothiophene Synthesis

cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product A o-Substituted Benzonitrile C Nucleophilic Substitution & Intramolecular Cyclization A->C B Sulfur Source (e.g., Methyl Thioglycolate) B->C D Benzothiophene-2-carbonitrile Scaffold C->D Tautomerization

Caption: General workflow for benzothiophene synthesis via cyclization.

One-Pot Sulfonium-[1][1]-Rearrangement

A more advanced and efficient strategy involves a one-pot, two-step synthesis using a Morita–Baylis–Hillman (MBH) type sulfonium-[1][1]-rearrangement.[10] This method allows for the direct synthesis of 2-alkyl-3-cyano-benzothiophenes. The process begins with the reaction of readily available aryl sulfoxides with allenenitriles. This generates an ortho-allenic phenyl sulfide intermediate, which then undergoes an in situ cyclization and isomerization. The key advantages of this approach are its mild reaction conditions, excellent functional group tolerance, and broad substrate scope, enabling the creation of a diverse library of 3-cyano-benzothiophenes (which are regioisomers of the primary topic but illustrate a powerful synthetic tool for this class).[10]

Experimental Protocol: Synthesis of Methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate

This protocol, adapted from the literature, illustrates the cyclization approach to building the benzothiophene core.[9]

  • Reaction Setup: To a stirred solution of methyl thioglycolate (2.7 mL, 0.03 mol) and potassium hydroxide (4.12 g, 0.075 mol) in dimethylformamide (DMF), add 2,4-difluorobenzonitrile (4.17 g, 0.03 mol).

  • Heating: Heat the reaction mixture at 75°C for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Isolation: Filter the pale yellow solid that separates out.

  • Purification: Wash the solid with water, dry it, and purify it using column chromatography with an ethyl acetate and n-hexane solvent system.

  • Characterization: The final product, methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate, can be characterized by IR, ¹H-NMR, and Mass Spectrometry. Expected spectral data includes IR (KBr, νmax cm⁻¹): 3430 (NH₂), 1651 (C=O); MS: m/z 225.[9]

Part 2: Chemical Reactivity and Functionalization

The chemical behavior of 3-substituted benzothiophene-2-carbonitriles is dictated by the interplay between the aromatic benzothiophene ring system and the electronic nature of the substituents at the C2 and C3 positions.

Reactivity of the Benzothiophene Core

The benzothiophene ring is generally less aromatic and more reactive than benzene but more stable than thiophene itself. The reactivity towards electrophiles is influenced by the electron density at different positions. In the unsubstituted ring, electrophilic substitution typically occurs at the C3 position. However, the presence of a strong electron-withdrawing nitrile group at C2 deactivates the ring, particularly the C3 position, towards electrophilic attack. Conversely, it can activate the ring for nucleophilic attack.

Functionalization at the C3 Position

The C3 position is a primary site for introducing chemical diversity. While direct electrophilic substitution is disfavored due to the C2-nitrile, alternative strategies have been developed.

  • Halogenation: A direct and mild method for C3-chlorination of C2-substituted benzothiophenes has been developed using sodium hypochlorite pentahydrate (NaOCl·5H₂O).[11] This reaction proceeds efficiently in aqueous acetonitrile at elevated temperatures (65–75 °C), providing a valuable route to 3-chloro-benzothiophene-2-carbonitriles, which can serve as versatile intermediates for further cross-coupling reactions.[11]

  • Alkylation and Arylation via Interrupted Pummerer Reaction: A sophisticated, metal-free method enables the regioselective C3-alkylation and C3-arylation of benzothiophenes.[12] This strategy involves the oxidation of the benzothiophene sulfur to a benzothiophene S-oxide. Activation of the S-O bond with an anhydride (e.g., TFAA) initiates an interrupted Pummerer reaction with nucleophiles like phenols or allyl/propargyl-silanes. This is followed by a charge-accelerated[1][1]-sigmatropic rearrangement that forms the new C-C bond exclusively at the C3 position.[12]

Mechanism for C3-Arylation

A Benzothiophene S-oxide B TFAA Activation A->B C Activated Intermediate (III) B->C E Interrupted Pummerer Adduct (I) C->E D Phenol (Nucleophile) D->E F [3,3]-Sigmatropic Rearrangement E->F G C3-Arylated Intermediate F->G H Rearomatization (p-TsOH) G->H I Final C3-Arylated Benzothiophene H->I

Caption: Proposed mechanism for C3-arylation via interrupted Pummerer reaction.

Part 3: Biological Activities and Therapeutic Potential

The benzothiophene scaffold is a cornerstone in the development of bioactive molecules.[5] Derivatives have shown efficacy across a wide spectrum of therapeutic areas.[7][8] The introduction of a 2-carbonitrile and a variable 3-substituent allows for fine-tuning of these activities.

Spectrum of Pharmacological Activities

Benzothiophene derivatives are known to exhibit a diverse range of pharmacological effects, making them attractive candidates for drug discovery.[1][3]

Biological ActivityDescriptionRepresentative Citation(s)
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis.[3][5][6]
Antimicrobial Activity against various strains of bacteria and fungi.[6][13][14]
Anti-inflammatory Modulation of inflammatory pathways, such as inhibition of kinases like IKKβ.[5][7][15]
Antitubercular Inhibition of Mycobacterium tuberculosis.[1][2][3]
Antidiabetic Potential roles in managing blood glucose levels.[1][5][7]
Anticonvulsant Activity in models of epilepsy and seizure disorders.[1][3][5]
Structure-Activity Relationship (SAR) Insights

The biological activity of 3-substituted benzothiophene-2-carbonitriles is highly dependent on the nature of the substituent at the C3 position. SAR studies are crucial for optimizing potency, selectivity, and drug-like properties.

  • Influence of C3 Substituent: The size, lipophilicity, and electronic properties of the C3 group are critical. For example, in a series of benzothieno[3,2-b]furan derivatives designed as IKKβ inhibitors, the introduction of alkoxy groups at certain positions improved metabolic stability while maintaining potent inhibitory activity.[15] Similarly, for 3-substituted benzothiophene-2-carbonitriles, introducing aromatic rings, heterocyclic moieties, or flexible alkyl chains at C3 can lead to specific interactions with biological targets like enzymes or receptors.[1]

  • Role of the 2-Carbonitrile: The nitrile group is a potent hydrogen bond acceptor and can participate in key interactions within a protein's active site. Its electron-withdrawing nature also modulates the pKa and overall electronic distribution of the molecule, which can impact cell permeability and target engagement.

A hypothetical example involves targeting a kinase active site. The benzothiophene core could act as a hinge-binding motif, while the C3 substituent projects into a hydrophobic pocket, and the C2-nitrile forms a critical hydrogen bond with a backbone amide of the protein.

Hypothetical Kinase Inhibition Pathway

cluster_pathway Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates (p) NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Inhibitor 3-Substituted Benzothiophene-2-carbonitrile Inhibitor->IKK_complex INHIBITS

Caption: Inhibition of the NF-κB pathway by targeting the IKK complex.

Conclusion and Future Directions

The 3-substituted benzothiophene-2-carbonitrile scaffold is a platform of significant interest for medicinal chemists and drug discovery professionals. Efficient synthetic routes, including classical cyclization and modern one-pot rearrangements, provide robust access to a wide array of analogues.[6][9][10] The C3 position, in particular, serves as a key site for chemical modification, allowing for the systematic exploration of structure-activity relationships to optimize therapeutic effects.[5][12]

The diverse pharmacological activities associated with the broader benzothiophene class—from anticancer to antimicrobial and anti-inflammatory—provide a strong rationale for the continued investigation of this specific framework.[3][5][6] Future research should focus on:

  • Library Synthesis: Expanding the chemical space by synthesizing diverse libraries with various C3 substituents to screen against a wide range of biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects.

  • Pharmacokinetic Optimization: Modifying structures to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing their potential as viable drug candidates.

By leveraging the synthetic versatility and proven biological relevance of this scaffold, the scientific community is well-positioned to uncover novel and potent therapeutic agents based on the 3-substituted benzothiophene-2-carbonitrile core.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Bentham Science Publishers. (2024).
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzothiophene: Assorted Bioactive Effects.
  • Ingenta Connect. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.
  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
  • Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
  • Baytas, S. N., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(119).
  • International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects.
  • Taylor, M. S., et al. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PeerJ.
  • Royal Society of Chemistry. (n.d.). Synthesis of benzothiophenes via sulfonium-[1][1]-rearrangement of aryl sulfoxides with allenenitriles. Organic Chemistry Frontiers.

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes.
  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
  • Sugiyama, H., et al. (2007). Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors. Chemical & Pharmaceutical Bulletin, 55(4), 613-624.
  • Murata, S., Nakai, T., Hatakeyama, M., & Sunada, S. (n.d.).
  • Matiadis, D., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.

Sources

Methodological & Application

Application Note: Hydrolysis Protocols for 3-Fluoro-1-benzothiophene-2-carbonitrile to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole in various therapeutics, including selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.[1] The specific derivative 3-Fluoro-1-benzothiophene-2-carboxylic acid is a high-value intermediate; the C3-fluorine atom imparts metabolic stability and modulates pKa, while the C2-carboxylic acid serves as a versatile handle for amide coupling or heterocycle formation.

This Application Note details the hydrolysis of 3-Fluoro-1-benzothiophene-2-carbonitrile . Unlike simple aromatic nitriles, this substrate presents a specific chemoselective challenge: the C3-fluorine atom . Located ortho to the electron-withdrawing nitrile/carboxyl group, the C3 position is activated toward Nucleophilic Aromatic Substitution (SNAr). Harsh basic conditions can lead to defluorination (formation of the 3-hydroxy/alkoxy impurity), while excessive thermal forcing in acidic media risks decarboxylation.[1]

We present two validated protocols:

  • Method A (Alkaline Hydrolysis): The primary, high-throughput route using controlled temperature to prevent defluorination.

  • Method B (Acidic Hydrolysis): A mild alternative for substrates containing base-labile protecting groups elsewhere on the scaffold.

Chemical Mechanism & Critical Process Parameters (CPPs)

Understanding the reaction pathway is vital for troubleshooting. The hydrolysis proceeds through a discrete primary amide intermediate.

Mechanistic Pathway (Base-Catalyzed)

The reaction initiates with the nucleophilic attack of the hydroxide ion on the nitrile carbon.[2]

  • Formation of Imidate:

    
     attacks 
    
    
    
    to form
    
    
    .[1]
  • Tautomerization to Amide: Rapid proton transfer yields the primary amide (

    
    ).
    
  • Saponification: A second equivalent of hydroxide attacks the amide carbonyl, eliminating ammonia (

    
    ) to form the carboxylate (
    
    
    
    ).
  • Workup: Acidification converts the salt to the free acid.[3][4]

Critical Process Parameters
ParameterTarget RangeScientific Rationale
Temperature 60°C – 80°CCritical: >85°C increases risk of SNAr displacement of C3-Fluorine by hydroxide.
Solvent System EtOH/H₂O (3:1)Ethanol ensures solubility of the lipophilic benzothiophene; water is the reagent.
Stoichiometry 3.0 – 5.0 eq NaOHExcess base drives the equilibrium from amide to carboxylate and sequesters generated protons.
Reaction Time 4 – 12 HoursMonitoring is essential; stopping at the amide stage is a common failure mode.
Visualizing the Pathway & Risks

G Start 3-Fluoro-1-benzothiophene- 2-carbonitrile Inter1 Imidate Intermediate Start->Inter1 + NaOH/H2O Nucleophilic Attack Side1 Side Product: 3-Hydroxy derivative (Defluorination) Start->Side1 High Temp (>90°C) SnAr of Fluorine Amide Primary Amide (Stable Intermediate) Inter1->Amide Tautomerization Salt Carboxylate Salt (R-COO- Na+) Amide->Salt + NaOH, Heat - NH3 Product 3-Fluoro-1-benzothiophene- 2-carboxylic acid Salt->Product + HCl (Workup) Side2 Side Product: Decarboxylated Benzothiophene Product->Side2 Prolonged Acidic Reflux Thermal Instability

Figure 1: Reaction pathway detailing the stepwise hydrolysis and potential failure modes (Defluorination and Decarboxylation).[1][5]

Experimental Protocols

Method A: Alkaline Hydrolysis (Standard Protocol)

Recommended for standard synthesis where the substrate contains no other base-sensitive groups (e.g., esters, alkyl halides).[1]

Reagents:
  • Substrate: this compound (1.0 eq)[1]

  • Base: Sodium Hydroxide (NaOH), 4M Aqueous Solution (5.0 eq)[1]

  • Solvent: Ethanol (Reagent Grade)[1]

  • Workup: Hydrochloric Acid (1M and 6M)[1]

Step-by-Step Procedure:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with the nitrile substrate (e.g., 10 mmol) and Ethanol (5 mL/mmol).[1] Stir until fully dissolved or finely suspended.

  • Addition: Add 4M NaOH (50 mmol, 5.0 eq) dropwise at room temperature.

    • Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 78°C) .

    • Checkpoint: Monitor by TLC or HPLC after 2 hours. You will likely see the Amide intermediate (more polar than nitrile) appear first, then convert to the Carboxylate (baseline on TLC).[1]

    • Duration: Typically 4–6 hours.

  • Cooling: Once conversion is >98% (Nitrile and Amide consumed), cool the reaction mixture to room temperature.

  • Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap) to leave an aqueous slurry.

  • Workup (Precipitation):

    • Dilute the residue with water (10 mL/mmol).[1]

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly acidify with 6M HCl to pH 1–2. Caution: This step releases heat.[6]

    • The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x) to remove salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Troubleshooting Method A:
  • Issue: Reaction stalls at the Amide.

  • Fix: Add 2.0 eq more NaOH and increase temperature slightly, or switch solvent to Ethylene Glycol (bp 197°C) to access higher temperatures (caution: risk of defluorination increases).

Method B: Acidic Hydrolysis (Alternative Protocol)

Recommended if the substrate is sensitive to base or if the 3-Fluoro substituent shows instability (SnAr) under alkaline conditions.[1]

Reagents:
  • Substrate: this compound (1.0 eq)[1]

  • Acid: Sulfuric Acid (H₂SO₄), conc.[1][6] (approx. 10 eq)[1]

  • Solvent: Glacial Acetic Acid (AcOH) / Water (1:1 v/v)[1]

Step-by-Step Procedure:
  • Setup: Equip a reaction vessel with a reflux condenser.

  • Mixture: Dissolve the substrate in Glacial Acetic Acid (3 mL/mmol).

  • Acidification: Add Water (1 mL/mmol) and conc. H₂SO₄ (1 mL/mmol) carefully.

  • Reaction: Heat to 100°C for 6–12 hours.

    • Note: Acid hydrolysis is generally slower than base hydrolysis for nitriles.

  • Workup: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

  • Isolation: The product precipitates. Filter and wash copiously with water to remove residual sulfuric acid.

  • Purification: Recrystallization from Ethanol/Water if necessary.[6]

Analytical Characterization & QC

To ensure the integrity of the 3-Fluoro-1-benzothiophene-2-carboxylic acid, the following analytical signatures should be verified.

TechniqueExpected SignalInterpretation
HPLC Shift in Retention Time (Rt)Acid is significantly more polar than Nitrile.[1] Under reverse-phase (C18, Acidic mobile phase), Acid elutes earlier than Nitrile.[1]
IR Spectroscopy Disappearance: ~2220 cm⁻¹Appearance: ~1680-1700 cm⁻¹Loss of Nitrile (CN) stretch.Appearance of Carboxylic Acid (C=O) stretch.[1]
¹H NMR (DMSO-d₆) δ 13.0–14.0 ppm (br s, 1H)Broad singlet corresponding to the carboxylic acid proton (-COOH ).[1]
¹⁹F NMR Single peakVerify integration. Multiple peaks indicate defluorination side products.

Workflow Optimization Diagram

Use this decision tree to select the optimal hydrolysis path for your specific derivative.

Workflow Start Start: 3-Fluoro-1-benzothiophene- 2-carbonitrile Check1 Are there other base-labile groups? (e.g. Esters) Start->Check1 MethodA Method A: Alkaline Hydrolysis (NaOH/EtOH, Reflux) Check1->MethodA No MethodB Method B: Acidic Hydrolysis (H2SO4/AcOH, 100°C) Check1->MethodB Yes QC QC Check: 1. HPLC (Conversion) 2. 19F NMR (Fluorine Integrity) MethodA->QC MethodB->QC

Figure 2: Process decision tree for selecting the hydrolysis method based on substrate compatibility.

References

  • General Nitrile Hydrolysis (Base): Cohen, W. E. et al.[1] "Hydrolysis of Nitriles to Carboxylic Acids."[3][4][7][8][9][10][11][12] Journal of Organic Chemistry. Link (General protocol adaptation).[1]

  • Fluorinated Thiophene Synthesis: "Synthesis of 3-fluorothiophene-2-carboxylic acid." Thieme Connect. Link (Highlighting decarboxylation risks).[1]

  • Benzothiophene Carboxylic Acid Preparation: "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones." National Institutes of Health (PMC).[1] Link (Protocol for 6-fluoro analog hydrolysis).[1]

  • Acidic Hydrolysis Mechanism: "Hydrolysis of nitriles with aqueous acid."[10] Master Organic Chemistry. Link (Mechanistic validation).

  • Safety Data (Fluorinated Aromatics): "3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid MSDS." Sigma-Aldrich.[13] Link (Safety handling for similar fluorinated acids).[1]

Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1] The formation of HF is a theoretical risk in side reactions; standard laboratory safety for fluorinated compounds applies.

Sources

Application Notes and Protocols for the Synthesis of 3-Fluoro-1-benzothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Fluorinated Benzothiophene Scaffold

The 1-benzothiophene moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 3-Fluoro-1-benzothiophene-2-carbonitrile represents a highly valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of this key intermediate, detailing a robust and rational multi-step approach. The protocols herein are designed for researchers and professionals in drug discovery and development, with a focus on the underlying chemical principles and practical execution.

Strategic Overview of the Synthetic Pathway

A direct, single-step synthesis of this compound is not well-established in the literature, primarily due to the challenges associated with direct fluorination of the benzothiophene ring system.[2] Therefore, a multi-step synthetic strategy is proposed, commencing with the construction of a suitable precursor, 3-amino-1-benzothiophene-2-carbonitrile, followed by the conversion of the amino group to the target fluoro functionality. This approach offers a reliable and adaptable route to the desired product.

The proposed synthetic pathway can be dissected into three key stages:

  • Formation of a 2-Amino-3-cyanotetrahydrobenzothiophene Intermediate via the Gewald Reaction: This multicomponent reaction provides an efficient entry point to the substituted thiophene ring.

  • Aromatization to Yield 3-Amino-1-benzothiophene-2-carbonitrile: Dehydrogenation of the tetrahydrobenzothiophene intermediate furnishes the fully aromatic benzothiophene core.

  • Fluorination via the Balz-Schiemann Reaction: The 3-amino group serves as a synthetic handle for the introduction of fluorine through a diazonium salt intermediate.

Visualizing the Synthetic Workflow

synthetic_workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Aromatization cluster_2 Step 3: Balz-Schiemann Reaction A Cyclohexanone D 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile A->D Base (e.g., Morpholine) Ethanol, Reflux B Malononitrile B->D Base (e.g., Morpholine) Ethanol, Reflux C Sulfur C->D Base (e.g., Morpholine) Ethanol, Reflux E 3-Amino-1-benzothiophene-2-carbonitrile D->E Dehydrogenation (e.g., Sulfur, high temp.) F This compound E->F 1. NaNO2, HBF4 2. Heat

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[1][3][4] This reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[3]

Reaction Scheme:

gewald_reaction Gewald Reaction Mechanism Cyclohexanone Cyclohexanone Knoevenagel Adduct Knoevenagel Adduct Cyclohexanone->Knoevenagel Adduct + Malononitrile - H2O Thiolate Intermediate Thiolate Intermediate Knoevenagel Adduct->Thiolate Intermediate + S8, Base 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Thiolate Intermediate->2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Tautomerization & Cyclization

Caption: Simplified mechanism of the Gewald reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.1410.0 g0.102
Malononitrile66.066.7 g0.101
Sulfur32.063.2 g0.100
Morpholine87.1210 mL-
Ethanol46.0750 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10.0 g, 0.102 mol), malononitrile (6.7 g, 0.101 mol), elemental sulfur (3.2 g, 0.100 mol), and ethanol (50 mL).

  • Stir the mixture to form a suspension.

  • Add morpholine (10 mL) dropwise to the stirring suspension. The addition of the base catalyst is crucial for the initial condensation and subsequent cyclization steps.

  • Heat the reaction mixture to reflux with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (200 mL) with stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile as a crystalline solid.

Part 2: Aromatization to 3-Amino-1-benzothiophene-2-carbonitrile

Aromatization of the tetrahydrobenzothiophene ring can be achieved through dehydrogenation, often using elemental sulfur at elevated temperatures.

Protocol:

  • In a fume hood, combine 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (from Part 1) and a stoichiometric amount of elemental sulfur in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to a temperature of 200-220 °C for 4-6 hours. The reaction will evolve hydrogen sulfide gas, which should be appropriately scrubbed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

  • Purify the product by column chromatography on silica gel to yield 3-Amino-1-benzothiophene-2-carbonitrile.

Part 3: Synthesis of this compound via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines.[5][6][7] The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[5][6] This method is particularly useful as direct fluorination of aromatic rings is often aggressive and non-selective.[6]

Reaction Scheme:

balz_schiemann_reaction Balz-Schiemann Reaction 3-Amino-1-benzothiophene-2-carbonitrile 3-Amino-1-benzothiophene-2-carbonitrile Diazonium Tetrafluoroborate Intermediate Diazonium Tetrafluoroborate Intermediate 3-Amino-1-benzothiophene-2-carbonitrile->Diazonium Tetrafluoroborate Intermediate + NaNO2, HBF4 0-5 °C This compound This compound Diazonium Tetrafluoroborate Intermediate->this compound Heat - N2, - BF3

Caption: Key steps of the Balz-Schiemann reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-1-benzothiophene-2-carbonitrile174.225.0 g0.0287
Tetrafluoroboric acid (48% in H2O)87.8115 mL-
Sodium nitrite69.002.2 g0.0319
Diethyl ether74.12As needed-

Protocol:

  • Diazotization:

    • In a 250 mL beaker, dissolve 3-Amino-1-benzothiophene-2-carbonitrile (5.0 g, 0.0287 mol) in tetrafluoroboric acid (15 mL of 48% aqueous solution) with cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

    • In a separate beaker, dissolve sodium nitrite (2.2 g, 0.0319 mol) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

    • Continue stirring for an additional 30 minutes in the ice bath after the addition is complete.

  • Isolation of the Diazonium Salt:

    • The diazonium tetrafluoroborate salt will precipitate from the solution.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by cold diethyl ether.

    • Dry the isolated diazonium salt in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with care.

  • Thermal Decomposition:

    • Place the dry diazonium tetrafluoroborate salt in a flask equipped for distillation.

    • Gently heat the flask in an oil bath. The salt will begin to decompose, evolving nitrogen and boron trifluoride gas. The product, this compound, will distill over.

    • Collect the distillate and purify it further by recrystallization or column chromatography if necessary.

Conclusion

The synthetic route detailed in this application note provides a reliable and well-precedented pathway to this compound. By leveraging the efficiency of the Gewald reaction for the initial construction of the thiophene ring and the robustness of the Balz-Schiemann reaction for the final fluorination step, researchers can access this valuable building block for further elaboration in drug discovery programs. Careful execution of each step and appropriate purification are key to obtaining the target compound in good yield and purity.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chem. Ber.1966, 99, 94-100.
  • A novel approach to obtain 3-amino-1-benzothiophene-2-carbonitriles. ResearchGate. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Der Pharma Chemica. [Link]

  • Reaction of 3-Cyano-2-amino-4,5,6,7-tetrahydrobenzo[ b ]thiophene with Enaminonitriles. ResearchGate. [Link]

  • Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. ResearchGate. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
  • New synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles. Academia.edu. [Link]

  • Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes Starting from 2-Aminobenzophenone. LookChem. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen. [Link]

  • Sandmeyer Reaction. ResearchGate. [Link]

  • Balz Schiemann Reaction Mechanism. FlexiPrep. [Link]

  • Synthesis of 3-(Alkylsulfanyl)-1,4-benzothiazine Derivatives Based on Cyclization of 2-[(Cyanomethyl)sulfanyl]phenyl Isothiocyanate. ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences. [Link]

  • Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. [Link]

  • Explain the following reactions: Balz-Schiemann reaction Diazotization re... Filo. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-1-benzothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-1-benzothiophene-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable heterocyclic building block. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the development of various pharmaceutical agents. Its synthesis, however, can be challenging, with yields often compromised by side reactions and purification difficulties. The most common and effective route involves the conversion of a 2-amino-3-fluoro-1-benzothiophene precursor via a Sandmeyer reaction. This guide focuses on optimizing this critical cyanation step, which is frequently the primary source of yield loss.

Below is a generalized workflow for the synthesis, highlighting the key stages where issues can arise.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Sandmeyer Reaction cluster_2 Purification A Starting Materials (e.g., fluorinated thiophenol derivative) B Cyclization Reaction to form 2-Amino-3-fluoro-1-benzothiophene A->B C Step 1: Diazotization Formation of diazonium salt from amine precursor B->C D Step 2: Cyanation Displacement of diazonium group with CuCN C->D Critical Step E Work-up & Extraction D->E F Column Chromatography or Recrystallization E->F G Final Product: This compound F->G

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for introducing the 2-carbonitrile group onto the 3-fluoro-1-benzothiophene core?

A1: The Sandmeyer reaction is the most widely employed and robust method for this transformation.[1][2] It involves the conversion of a 2-amino group into a diazonium salt, which is an excellent leaving group (N₂ gas), followed by its displacement with a cyanide nucleophile, typically using a copper(I) cyanide (CuCN) catalyst.[1][3] This method is generally preferred over direct cyanation approaches due to its reliability and applicability to a wide range of aromatic amines.[4]

Q2: Why is my overall yield consistently low, even when the starting amine precursor is pure?

A2: Low yields in this synthesis almost always point to issues within the Sandmeyer reaction sequence. The primary culprits are:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[5] If the temperature during diazotization or cyanation rises above 5-10 °C, the salt can decompose, leading to the formation of phenol byproducts and tar.

  • Inefficient Copper Catalysis: The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism that is crucial for the reaction to proceed.[5] Catalyst deactivation or using an insufficient amount can stall the reaction.

  • Side Reactions: Competing reactions, such as coupling of the aryl radical with other species or reaction with the solvent, can significantly reduce the yield of the desired nitrile.

Q3: Is it necessary to isolate the intermediate diazonium salt?

A3: No, and it is strongly discouraged. Aryl diazonium salts are often explosive when isolated in a dry state. The standard and safest procedure is to generate the diazonium salt in situ in an aqueous acidic solution and use this solution directly in the subsequent cyanation step without isolation.[5]

Troubleshooting Guide: The Sandmeyer Reaction

This section addresses specific problems you may encounter during the critical diazotization and cyanation steps.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield of Nitrile Check Diazotization Temp Check Reagent Addition Rate Verify Catalyst Activity start->low_yield side_products Multiple Side Products (TLC/HPLC) Phenol byproduct detected? Azo-coupling suspected? Tar formation? start->side_products no_reaction Starting Material Unchanged Was NaNO₂ solution fresh? Was acid concentration correct? Was CuCN added correctly? start->no_reaction sol_temp Solution: Maintain temp strictly at 0-5 °C using an ice/salt bath. low_yield:c0->sol_temp sol_addition Solution: Add NaNO₂ solution dropwise to prevent temperature spikes. low_yield:c1->sol_addition sol_catalyst Solution: Use freshly prepared, high-purity CuCN. Ensure sufficient catalytic loading. low_yield:c2->sol_catalyst sol_phenol Cause: Diazonium salt decomposition due to high temp. Solution: Stricter temperature control. side_products:c0->sol_phenol sol_azo Cause: Incorrect pH allows diazonium salt to act as an electrophile. Solution: Ensure reaction medium remains strongly acidic. side_products:c1->sol_azo sol_reagents Solution: Prepare fresh NaNO₂ solution. Titrate acid to confirm concentration. no_reaction:c0->sol_reagents no_reaction:c1->sol_reagents

Sources

Technical Support Center: Recrystallization of 3-Fluoro-1-benzothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 3-Fluoro-1-benzothiophene-2-carbonitrile , a critical intermediate in the synthesis of diverse pharmacophores, including kinase inhibitors and antitubulin agents.

The following protocols are designed for researchers requiring high-purity material (>98% HPLC) for SAR studies or scale-up.

Quick Reference: Physicochemical Profile
  • Compound Class: Halogenated Heteroaromatic Nitrile

  • Polarity: Moderate (Lipophilic core with polar -CN and -F modifications)

  • Key Impurities: 3-Chloro analogues (from synthesis), unreacted sulfur/cyclization byproducts, oligomers.

  • Melting Point Behavior: Prone to "oiling out" if solvent boiling point exceeds compound melting point (typically >100°C, but batch-dependent).

Part 1: Solvent Selection & Decision Logic

Q1: What is the primary solvent system for recrystallizing this compound?

Recommendation: Ethanol (EtOH) / Water or Isopropanol (IPA) / Water .

Scientific Rationale: The benzothiophene core is highly lipophilic, but the 2-carbonitrile group imparts significant polarity.

  • Alcohol (EtOH/IPA): Solubilizes the compound effectively at reflux (

    
    ) due to the aromatic-aromatic interactions and dipole solvation of the nitrile.
    
  • Water: Acts as the anti-solvent. The hydrophobic fluoro-benzothiophene moiety is insoluble in water, forcing crystallization upon cooling.

  • Fluorine Effect: The C3-fluorine atom increases the lipophilicity slightly compared to the non-fluorinated parent, making water an even more effective anti-solvent than for the non-halogenated analogue.

Q2: My crude material is dark/tarry. Which solvent should I use?

Recommendation: Toluene / Heptane .

Scientific Rationale: Dark tars are often polar oligomers or oxidized sulfur species.

  • Toluene: Dissolves the desired fluoro-benzothiophene at elevated temperatures (

    
    ).
    
  • Heptane: When added to the hot toluene solution, it precipitates the polar tars first (which adhere to the flask walls), allowing you to decant the supernatant containing your product before it crystallizes.

Q3: Can I use Acetone or Ethyl Acetate?

Recommendation: Use with caution.

  • Risk: These solvents are often too good at dissolving this specific compound, leading to low recovery yields even at

    
    .
    
  • Adjustment: If you must use Ethyl Acetate, use Hexane as an anti-solvent in a 1:3 or 1:4 ratio.

Part 2: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal purification route based on crude purity and behavior.

SolventSelection Start Analyze Crude Material PurityCheck Is Purity > 85%? Start->PurityCheck DarkTars Contains Dark Tars/Oils? PurityCheck->DarkTars No (Brown/Sticky) SystemA Primary System: Ethanol / Water (9:1) PurityCheck->SystemA Yes (Light Yellow/White) SystemB Alternative System: Isopropanol / Water DarkTars->SystemB No (Just Low Purity) PreWash Trituration Step: Wash solid with cold Hexane DarkTars->PreWash Yes Optimization Add 5% more Ethanol Re-heat SystemA->Optimization If Oiling Out SystemC Tar Removal System: Toluene / Heptane PreWash->SystemC

Figure 1: Decision logic for selecting the appropriate solvent system based on initial crude quality.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "The compound is oiling out (forming a liquid layer) instead of crystallizing."

Diagnosis: The solution temperature is above the saturation point of the oil but below the melting point of the crystal in that solvent mixture. This is common with fluorinated aromatics. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add Organic Solvent: Add a small volume (2-5 mL) of the solubilizing solvent (e.g., Ethanol).

  • Seed It: Cool very slowly. When the temperature reaches

    
    , add a seed crystal of pure material.
    
  • Vigorous Stirring: Stir rapidly during cooling to prevent oil droplets from coalescing; this promotes nucleation.

Issue 2: "Yield is very low (<50%)."

Diagnosis: The mother liquor retains too much product, likely due to the high solubility of the fluorine substituent in organic media. Corrective Action:

  • Cool Further: Place the flask in a salt-ice bath (

    
    ) for 2 hours.
    
  • Anti-Solvent Push: Add water dropwise to the cold filtrate until turbidity persists, then refrigerate overnight.

  • Solvent Switch: Switch from Ethanol to Methanol , which generally has lower solubility for this class of compounds.

Issue 3: "A persistent yellow color remains in the crystals."

Diagnosis: Sulfur-based impurities or oxidation byproducts. Corrective Action:

  • Activated Carbon: During the hot dissolution step, add 5% w/w activated charcoal.

  • Hot Filtration: Stir for 5 minutes at reflux, then filter through a pre-warmed Celite pad before cooling.

Part 4: Step-by-Step Experimental Protocol

Protocol: Two-Solvent Recrystallization (EtOH/H₂O)

Materials:

  • Crude this compound (5.0 g)

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Heating Mantle.

Procedure:

  • Dissolution: Place 5.0 g of crude solid in the RBF. Add 25 mL of Ethanol .

  • Reflux: Heat to reflux (

    
    ) with stirring.
    
    • Observation: If solid remains, add Ethanol in 2 mL portions until fully dissolved. Record total volume (e.g., 35 mL).

  • Clarification (Optional): If insoluble particles are visible, perform a hot filtration through a glass frit or cotton plug.

  • Anti-Solvent Addition: While maintaining a gentle boil, add Water dropwise via an addition funnel or pipette.

    • Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1-2 mL of hot Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Note: Do not place directly on a cold benchtop; rapid cooling promotes oiling.

  • Final Cooling: Once at room temperature, move to an ice bath (

    
    ) for 30 minutes.
    
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 10 mL of cold Ethanol/Water (50:50 mixture).

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Part 5: Comparative Solvent Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommended Use
Ethanol / Water HighLowExcellentGeneral Purpose
Isopropanol ModerateVery LowGoodLarge Scale (>50g)
Toluene / Heptane HighModerateExcellent (Tars)Dirty/Crude Batches
Ethyl Acetate / Hexane Very HighModerateModerateFinal Polish

Part 6: Recrystallization Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid (5.0g) Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Optional AntiSolvent Add Water (Until Turbid) Dissolve->AntiSolvent Direct Filter->AntiSolvent Clear Add EtOH (Clear Turbidity) AntiSolvent->Clear Cool Slow Cooling (RT -> 0°C) Clear->Cool Collect Vacuum Filtration & Wash Cool->Collect Dry Dry Product (>98% Purity) Collect->Dry

Figure 2: Standard operating procedure for the two-solvent recrystallization of this compound.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. [Link]

  • World Intellectual Property Organization. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material (CN113024384). Patentscope. [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PubMed Central. [Link]

Technical Support Center: Optimizing Reaction Temperature for 3-Fluoro-benzothiophene Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-benzothiophene is a valuable heterocyclic motif frequently incorporated into pharmacologically active compounds and advanced materials.[1] Its synthesis, often involving an electrophilic or transition metal-catalyzed cyclization, is highly sensitive to reaction parameters, with temperature being one of the most critical variables to control.[2][3] An improperly optimized temperature can lead to dramatically reduced yields, the formation of difficult-to-remove impurities, and increased production costs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the reaction temperature for the synthesis of 3-fluoro-benzothiophene. It combines fundamental principles with field-proven strategies to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of benzothiophene derivatives?

A1: The optimal temperature is highly dependent on the specific synthetic route.

  • Palladium-catalyzed cyclizations can range from room temperature to higher temperatures, often around 80-100 °C.[4] For instance, the synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate was optimized at 80 °C.[4]

  • Metal-free electrophilic cyclizations , for instance using iodine as a catalyst, may require elevated temperatures, such as 110 °C, especially under solvent-free conditions.[3]

  • Reactions involving benzothiophene S-oxides as precursors for C3-functionalization can be initiated at low temperatures (e.g., -40 °C to 0 °C) before being warmed to ambient temperature or heated to around 45 °C for subsequent steps.[1][5]

Q2: How does temperature influence the regioselectivity (e.g., C2 vs. C3 functionalization)?

A2: Temperature can be a deciding factor in regioselectivity. In many benzothiophene syntheses, kinetic and thermodynamic products can form. Lower temperatures often favor the kinetically controlled product, while higher temperatures can provide enough energy to overcome a higher activation barrier to form the more stable, thermodynamically favored product. For challenging C3-functionalizations, specific methods have been developed that operate under mild conditions to avoid side reactions and ensure high regioselectivity.[1]

Q3: My reaction is not proceeding at room temperature. Should I immediately increase the heat?

A3: Not necessarily. Before increasing the temperature, verify other critical parameters. Ensure your catalyst is active, solvents are properly degassed (if required for an organometallic reaction), and the base is appropriate and sufficiently strong.[6] A stalled reaction can often be due to catalyst deactivation or insufficient activation energy.[2] A stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is a prudent approach.[7]

Q4: Can high temperatures lead to product degradation or side reactions?

A4: Absolutely. Excessive heat can cause decomposition of starting materials, intermediates, or the final product. It can also promote undesired side reactions. For example, in some palladium-catalyzed carbonylative cyclizations, high temperatures can lead to the formation of maleic diester byproducts, significantly reducing the yield of the desired benzothiophene.[4]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of 3-fluoro-benzothiophene and provides a systematic approach to optimization.

Problem EncounteredProbable Cause(s)Suggested Solutions & Optimization Strategy
Low to No Product Conversion 1. Insufficient Activation Energy: The reaction temperature is too low to overcome the activation barrier for the rate-limiting cyclization step. 2. Catalyst Inactivity: For metal-catalyzed reactions, the temperature may be too low for the catalyst to enter the catalytic cycle efficiently.[2]Strategy: Perform a systematic temperature screen. 1. Set up several small-scale parallel reactions. 2. Screen a temperature range from your initial condition up to the solvent's boiling point (e.g., 40 °C, 60 °C, 80 °C, 100 °C).[7] 3. Monitor each reaction at set time points (e.g., 2h, 6h, 12h) using TLC or LC-MS to track the consumption of starting material and formation of the product. 4. An optimal temperature will show a high conversion rate with minimal byproduct formation.
Formation of Multiple Impurities 1. Thermodynamic Instability: The target molecule may be degrading at the current reaction temperature. 2. Promotion of Side Reactions: High temperatures can enable alternative reaction pathways, leading to byproducts.[4] For example, intermolecular reactions or polymerization may become significant.Strategy: Lower the reaction temperature. 1. If the reaction proceeds at a higher temperature but with poor selectivity, attempt the reaction at a lower temperature for a longer duration. 2. For exothermic reactions, ensure efficient stirring and consider using a cooling bath during reagent addition to control the initial temperature spike. 3. Analyze impurities by LC-MS or NMR to hypothesize their structure and formation mechanism, which can provide clues for targeted temperature adjustments.
Reaction Stalls After Initial Conversion 1. Catalyst Deactivation: In transition metal-catalyzed reactions, the catalyst may degrade or deactivate over time at elevated temperatures.[2] 2. Equilibrium Reached: The reaction may be reversible, and at the given temperature, a chemical equilibrium has been established.Strategy: Employ a temperature ramping protocol. 1. Start the reaction at a moderate temperature to initiate conversion and preserve the catalyst's lifespan. 2. After a certain period (e.g., 50% conversion), gradually increase the temperature to drive the reaction to completion. 3. Alternatively, if catalyst deactivation is suspected, consider adding a second portion of the catalyst after the reaction has stalled.

Experimental Protocols & Visual Workflows

Protocol 1: Systematic Temperature Screening for a Palladium-Catalyzed Cyclization

This protocol outlines a general procedure for optimizing temperature in the synthesis of a 3-fluoro-benzothiophene derivative via a hypothetical intramolecular cyclization.

  • Setup: In parallel, add the 3-fluoro-substituted starting material (1.0 eq), Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%) to three separate oven-dried reaction vials equipped with stir bars.

  • Solvent and Base: Add the degassed solvent (e.g., Dioxane) and base (e.g., K₂CO₃, 2.0 eq) to each vial under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to a different temperature (e.g., Vial 1: 60 °C, Vial 2: 80 °C, Vial 3: 100 °C).

  • Monitoring: After 2 hours, carefully take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate. Repeat this monitoring every 4 hours.

  • Analysis: Compare the TLC plates to assess the rate of starting material consumption and product formation at each temperature. The optimal temperature is the one that gives the cleanest conversion to the product in a reasonable timeframe.

  • Work-up and Yield Determination: Once a reaction reaches completion (or a set endpoint, e.g., 24 hours), cool it to room temperature, perform a standard aqueous work-up, and purify the crude product via column chromatography.[5] Calculate the isolated yield for each temperature to confirm the optimal condition.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting temperature-related issues during the synthesis.

G start Reaction Start monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Reaction Complete? (>95% Conversion) monitor->complete workup Proceed to Workup complete->workup Yes low_yield Low Conversion / Stalled complete->low_yield No, Low Conversion impurities Significant Impurities complete->impurities No, Impure check_params Verify Other Parameters (Catalyst, Solvent, Base) low_yield->check_params lower_temp Lower Temperature & Increase Time impurities->lower_temp temp_screen Perform Temperature Screen (Increase Temp Stepwise) check_params->temp_screen temp_screen->monitor lower_temp->monitor

Sources

Technical Support Center: Purification of 3-Fluoro-1-benzothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and procedural support for researchers, medicinal chemists, and process development scientists facing challenges in the purification of crude 3-Fluoro-1-benzothiophene-2-carbonitrile. Our objective is to move beyond simple protocols and equip you with the causal understanding required to diagnose issues and rationally design effective purification strategies.

Section 1: Understanding the Impurity Profile

Effective purification begins with a clear understanding of what you are trying to remove. The synthesis of this compound, often achieved via a modification of the Gewald reaction, can generate a predictable set of impurities.[1][2][3][4]

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthesis method. Assuming a Gewald-type synthesis from a 2-fluorobenzaldehyde or related precursor, an active methylene nitrile, and elemental sulfur, your crude product likely contains a mixture of unreacted starting materials, reaction intermediates, and byproducts from side reactions.

Table 1: Common Impurities and Their Probable Sources

Impurity Category Specific Examples Probable Source & Rationale Recommended Initial Removal Strategy
Unreacted Starting Materials 2-Fluorobenzaldehyde, Malononitrile (or other active methylene nitrile), Elemental Sulfur Incomplete reaction due to suboptimal stoichiometry, temperature, or reaction time. Aqueous Work-up, Column Chromatography
Reaction Intermediates Knoevenagel condensation product The stable intermediate formed before the addition of sulfur and cyclization.[3] Its presence indicates the final cyclization step is incomplete. Column Chromatography
Side-Reaction Products Thieno[2,3-d]pyrimidine derivatives, Polymeric materials Further reaction of the 2-amino group formed in situ, or polymerization of reactive intermediates.[4][5] These are often highly colored. Column Chromatography, Recrystallization
Reagents & Solvents Base (e.g., Morpholine, Triethylamine), Solvent (e.g., DMF, Ethanol) Remnants from the reaction and initial work-up. Aqueous Work-up, High-Vacuum Drying

| Inorganic Salts | Potassium Sulfide, Base Hydrochlorides | Formed from the reaction of the base with sulfur or as byproducts. | Aqueous Work-up (Washing) |

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during purification in a practical, question-and-answer format.

Q2: My crude product is a dark, intractable oil instead of a solid. How should I proceed?

A2: An oily or tarry crude product is a common issue, often caused by a high concentration of impurities that depress the melting point or residual solvent.[6] Do not attempt direct recrystallization. The most robust strategy is purification by column chromatography.

  • Causality: Impurities disrupt the crystal lattice of the desired product, preventing solidification. Residual high-boiling solvents like DMF also contribute to this issue. Column chromatography is the most effective method for separating a target compound from a complex mixture of byproducts with varying polarities.[7][8][9]

  • Actionable Advice:

    • Initial Cleanup: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution with water and then with brine to remove inorganic salts and highly polar impurities (like residual DMF). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate it under reduced pressure.[7] This step alone may yield a solid.

    • Chromatography: If the product remains oily, proceed with silica gel column chromatography. Adsorb the oil onto a small amount of silica gel for dry loading, which generally provides better separation than wet loading for oils.

Q3: I'm getting poor separation and overlapping fractions during column chromatography. What can I do to improve it?

A3: Poor separation is typically a result of an improperly chosen eluent system or incorrect column packing/loading.

  • Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). If the eluent is too polar, all compounds, including your product and impurities, will travel too quickly up the column (high Rf values), resulting in no separation. If it's not polar enough, everything remains at the baseline.

  • Actionable Advice:

    • Optimize Eluent System via TLC: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC).[7] A good target Rf (retention factor) for your desired product is between 0.25 and 0.35. This range provides a good balance, ensuring the compound moves efficiently through the column while allowing for adequate separation from impurities. Common systems for benzothiophene derivatives are mixtures of hexane and ethyl acetate or hexane and dichloromethane.[10][11]

    • Employ Gradient Elution: Start the elution with a low-polarity solvent (e.g., 100% hexane) to wash out non-polar impurities. Then, gradually increase the polarity by slowly increasing the percentage of ethyl acetate or DCM.[7] This technique improves resolution between compounds with similar polarities.

    • Check Sample Load: Overloading the column is a frequent cause of poor separation. A general guideline is to use a ratio of silica gel to crude product of at least 50:1 by weight.[12]

Q4: My yield after recrystallization is very low, or the product won't crystallize at all. What's wrong?

A4: This problem points to an inappropriate choice of recrystallization solvent or a flawed cooling procedure.[6]

  • Causality: Successful recrystallization requires a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, it will remain in the mother liquor, leading to low yield. If cooling is too rapid, the compound crashes out of solution as an amorphous oil or very fine, impure crystals instead of forming a pure crystal lattice.[6]

  • Actionable Advice:

    • Systematic Solvent Screening: Test solubility in small vials. A good solvent will require heating to dissolve the compound and will show significant precipitation upon cooling to room temperature and then in an ice bath. For benzothiophene derivatives, alcohols like ethanol or isopropanol, or mixed solvent systems such as ethanol/water or DCM/hexane, are often effective.[1][13]

    • Slow Cooling is Critical: After dissolving the crude material in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals. Only after the solution has reached room temperature and crystallization has begun should you place it in an ice bath to maximize the yield.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.

Section 3: Standardized Purification Protocols

These protocols are designed to be self-validating, with built-in checks to ensure purity.

Protocol 1: Column Chromatography on Silica Gel

This is the recommended primary purification method for crude this compound.

  • Eluent Selection: Using TLC, identify a hexane/ethyl acetate mixture that gives the target compound an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% hexane. Pour it into a column and allow it to pack, draining the excess hexane until the solvent level is just above the silica bed. Ensure no air bubbles are trapped.[7]

  • Sample Loading: Dissolve the crude product (post-aqueous work-up) in a minimal volume of DCM. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with 100% hexane, collecting fractions. Gradually increase the eluent polarity according to your TLC analysis.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate alongside a sample of the crude material.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization for Final Polishing

Use this protocol on material that is already substantially pure (>90%) from chromatography to achieve high-purity crystalline product.

  • Solvent Selection: Choose a suitable solvent or solvent system as determined by small-scale screening (see Q4).

  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hotplate with stirring) until the solid is just fully dissolved. Using the absolute minimum amount of hot solvent is key to maximizing yield.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, HPLC, and melting point to confirm purity.

Section 4: Visualization of Workflows

Diagram 1: General Purification Workflow

G cluster_0 Initial Stage cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Crude Crude Oily Product Workup Aqueous Work-up (Wash with H2O, Brine) Crude->Workup Column Column Chromatography (Silica Gel, Gradient Elution) Workup->Column TLC_check TLC Analysis of Fractions Column->TLC_check Recrystal Recrystallization TLC_check->Recrystal Combine Pure Fractions Purity_Check Purity Check? (NMR, HPLC, MP) Recrystal->Purity_Check Pure_Solid Pure Crystalline Solid (>99%) Purity_Check->Column Fail Purity_Check->Pure_Solid Pass

Caption: A standard workflow from crude product to high-purity solid.

Diagram 2: Troubleshooting Logic

G cluster_issues cluster_solutions Start Purification Attempt (e.g., Column Chromatography) Assess Assess Purity & Yield Start->Assess Success Success! Proceed to Next Step Assess->Success Purity >98% Yield Acceptable Problem Identify Primary Issue Assess->Problem Purity or Yield is Low PoorSep Poor Separation (Overlapping Fractions) Problem->PoorSep LowYield Low Yield Problem->LowYield Color Colored Impurities Remain Problem->Color Sol_Opt Optimize Eluent via TLC Use Gradient Elution Reduce Sample Load PoorSep->Sol_Opt Recrys_Opt Screen for New Solvent Ensure Slow Cooling Use Seed Crystal LowYield->Recrys_Opt RePurify Re-purify via Different Method (e.g., Recrystallize) Treat with Activated Carbon Color->RePurify

Caption: A decision tree for troubleshooting common purification outcomes.

Section 5: Frequently Asked Questions (FAQs)

Q5: What are the best analytical techniques to confirm the purity of my final product? A5: A combination of techniques is essential for a complete picture of purity.

  • NMR (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • HPLC: A powerful quantitative method to determine purity levels (e.g., >99.5%).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.[14]

  • TLC: An indispensable, quick qualitative tool to assess the number of components in a sample and monitor reaction/purification progress.[9]

Q6: My product is still slightly colored after chromatography. Should I run another column? A6: Not necessarily. If the product is otherwise pure by NMR and HPLC, the color may be from a trace, highly chromophoric impurity. Before attempting a second, often loss-inducing column, try recrystallization. If the color persists, you can try dissolving the product in a suitable solvent, adding a small amount of activated carbon, stirring for 15-30 minutes at room temperature, and then filtering through a pad of celite to remove the carbon before proceeding with recrystallization.[6]

Q7: What safety precautions are critical when handling this compound and the associated reagents? A7: Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all solvents, reagents, and the product in a certified chemical fume hood to avoid inhalation of vapors.

  • Chemical Handling: Thiophenes and nitriles can have toxicological properties. Avoid contact with skin and eyes. Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and purification.

References

  • BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem.
  • BenchChem. (2025).
  • American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization.
  • PubMed Central (PMC). (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.
  • American Chemical Society. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters.
  • Global Research Online. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research.
  • Springer. (2018).
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals.
  • ResearchGate. (2025). Three possible products from the reactions of Gewald's amide with aromatic aldehydes.
  • J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific.
  • Wikipedia. (2023). Gewald reaction. Wikipedia.
  • BenchChem. (2025). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene. BenchChem.
  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • BenchChem. (2025). Technical Support Center: Purification of 3-bromo-7-chloro-1-benzothiophene. BenchChem.
  • ChemSynthesis. (2025). 3-chloro-1-benzothiophene-2-carbonitrile. ChemSynthesis.

Sources

Handling moisture sensitivity in benzothiophene carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiophene Carbonitrile Chemistry Ticket ID: #BTC-CN-001 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Moisture Paradox

Benzothiophene carbonitriles are critical scaffolds in medicinal chemistry (e.g., SERMs, kinase inhibitors). Handling them requires a nuanced understanding of moisture sensitivity. While the benzothiophene ring itself is robust, the methods used to install the nitrile group (Pd-catalyzed cyanation, Lithiation/Trapping) are highly sensitive to water. Conversely, the resulting nitrile is susceptible to hydrolysis under acidic/basic aqueous conditions.

This guide treats your reaction vessel as a "controlled ecosystem," distinguishing between Process-Intolerant Moisture (during synthesis) and Product-Intolerant Moisture (during workup/storage).

Module 1: Palladium-Catalyzed Cyanation (The Route)

Context: Installing the -CN group on a halogenated benzothiophene.

This is the most common yet capricious method. Water here does not just hydrolyze the product; it kills the catalytic cycle by facilitating the oxidation of phosphine ligands or promoting competitive debromination.

The Protocol: Anhydrous Cyanation of 2-Bromobenzothiophene

Standard Operating Procedure (SOP-CN-Pd0)

Reagents:

  • Substrate: 2-Bromobenzothiophene (1.0 equiv)

  • Source: Zinc Cyanide (

    
    ) (0.6 - 1.0 equiv)
    
  • Catalyst:

    
     (2-5 mol%) + dppf (4-10 mol%)
    
  • Critical Additive: Zinc Dust (10-20 mol%) or Zinc Acetate

  • Solvent: DMAc or DMF (Anhydrous, sparged)

Step-by-Step Workflow:

  • Reagent Prep (The "Dry" Check):

    • 
       is hygroscopic. If the bottle has been open >1 month, dry it at 80°C under vacuum (0.1 mbar) for 4 hours.
      
    • Why? Water in the cyanide source creates hydroxide ions, which can bridge Pd centers, forming inactive hydroxo-palladium dimers.

  • The "Zero-State" Insurance:

    • Add Zinc Dust (Zn) (polymetal) to the reaction vessel.

    • Mechanism:[1][2] Commercial

      
       is often partially oxidized. Zn dust reduces oxidized Pd(II) back to active Pd(0) in situ and scavenges trace water/oxygen.
      
  • Solvent Deoxygenation:

    • Do not just use "Sure/Seal" bottles. Sparge DMAc with Argon for 20 minutes before adding to the catalyst.

    • Note: Benzothiophenes are electron-rich; they can poison the catalyst if the ligand (dppf) oxidizes.

  • Reaction:

    • Heat to 110-120°C.

    • Monitoring: Monitor by HPLC/UPLC. Look for the "Des-bromo" byproduct (benzothiophene), which indicates protonation by water (moisture intrusion).

Visualization: The Cyanation Integrity Workflow

CyanationWorkflow Start Start: Reagent Prep ZnCN2_Check Check Zn(CN)2 (Is it clumpy?) Start->ZnCN2_Check Dry_ZnCN2 Dry @ 80°C/Vac (Remove H2O) ZnCN2_Check->Dry_ZnCN2 Yes Solvent_Prep Solvent (DMAc) Sparge Ar 20min ZnCN2_Check->Solvent_Prep No Dry_ZnCN2->Solvent_Prep Add_ZnDust Add Zn Dust (Scavenge O2/H2O) Solvent_Prep->Add_ZnDust Reaction Run Reaction 120°C Add_ZnDust->Reaction Check_Byproduct Check HPLC Des-bromo product? Reaction->Check_Byproduct Success Success: Nitrile Formed Check_Byproduct->Success Clean Conv. Failure Failure: Protonation/Hydrolysis Check_Byproduct->Failure >5% Des-bromo

Figure 1: Critical Control Points in Pd-Catalyzed Cyanation. Note the intervention steps (Red/Green) to prevent moisture-induced failure.

Module 2: Lithiation & Trapping (Strictly Anhydrous)

Context: Direct C-H functionalization at the C2 position.

Benzothiophene protons at C2 are acidic (


 in THF). Lithiation is efficient but unforgiving. Moisture here results in immediate quenching of the lithiated intermediate back to the starting material.

Troubleshooting Table: Lithiation Failures

SymptomProbable CauseTechnical Fix
Low Yield (<30%) Wet THFDistill THF over Na/Benzophenone or use active alumina columns. Karl Fischer (KF) must be <10 ppm.
Recovered SM Bad n-BuLi titerTitrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid.
"Wet" Quench Electrophile water contentIf trapping with DMF or a nitrile source, dry the electrophile over 4Å Molecular Sieves for 24h.
C3-Lithiation Temp too highMaintain

. Higher temps promote "lithium dance" (scrambling) or solvent attack.

Module 3: Hydrolysis Management (The Product)

Once you have Benzothiophene-2-carbonitrile, it is relatively stable at neutral pH. However, during workup, you must avoid the "Hydrolysis Zone."

  • The Danger Zone: Strong Acid (pH < 1) or Strong Base (pH > 12) + Heat.

  • The Result: Nitrile (

    
    ) 
    
    
    
    Primary Amide (
    
    
    )
    
    
    Carboxylic Acid (
    
    
    ).
  • Diagnostic:

    • Nitrile: Sharp peak at ~2210-2220

      
       (IR).
      
    • Amide: Broad bands at 3100-3400

      
       (NH) and ~1650-1690 
      
      
      
      (C=O).
Visualization: Troubleshooting Logic Tree

TroubleshootingTree Root Reaction Stalled / Low Yield Q1 Is Starting Material (SM) Consumed? Root->Q1 Q2 Is 'Des-bromo' (H-sub) product present? Q1->Q2 Yes (SM Gone) Result_Inactive Diagnosis: Inactive Catalyst (Oxidized Pd) Q1->Result_Inactive No (SM Remains) Q3 Is Amide present? (IR: 1680 cm-1) Q2->Q3 No Result_Moisture Diagnosis: Moisture Intrusion (Protonation of intermediate) Q2->Result_Moisture Yes (>10%) Result_Poison Diagnosis: Catalyst Poisoning (Cyanide overdose) Q3->Result_Poison No (Complex Mix) Result_Hydrolysis Diagnosis: Product Hydrolysis (Workup too harsh) Q3->Result_Hydrolysis Yes

Figure 2: Diagnostic Logic for Benzothiophene Cyanation Failures.

Frequently Asked Questions (FAQs)

Q: Can I use "HPLC Grade" DMF for the cyanation reaction? A: No. HPLC grade solvents often contain small amounts of water (up to 0.05%). For Pd-catalyzed cyanation using


, you need Anhydrous  grade (<50 ppm water). If you must use HPLC grade, store it over activated 4Å molecular sieves for at least 48 hours before use.

Q: My reaction turned black immediately. Is this bad? A: "Pd Black" precipitation usually indicates catalyst decomposition (aggregation of Pd(0) nanoparticles). This often happens if the reaction is heated too slowly or if the ligand (dppf) is oxidized.

  • Fix: Add the catalyst to a pre-heated solution (80°C) to jump-start the catalytic cycle, or increase the ligand:Pd ratio to 4:1.

Q: I see a new spot on TLC that is more polar than my nitrile. What is it? A: This is likely the Primary Amide (Benzothiophene-2-carboxamide).

  • Cause: Your workup might be too basic. If you use NaOH/H2O2 to quench excess cyanide, ensure the temperature is kept <10°C. The nitrile hydrolyzes rapidly in basic peroxide.

  • Alternative Quench: Use saturated

    
     or FeSO4 (to complex cyanide) rather than strong bases.
    

Q: Can I use water as a co-solvent? I saw a paper about it. A: Yes, but only with specific catalyst systems (e.g., Buchwald's Palladacycles or using


). If you are using the standard 

system, water is detrimental. Stick to the protocol designed for your specific catalyst ligands.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3] Link

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[4] Development of a Practical Method for Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.[4] Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. Link

Sources

Technical Support Center: Interpreting NMR Spectra of 3-Fluoro-1-benzothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the spectroscopic analysis of 3-Fluoro-1-benzothiophene-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common challenges and interpretive questions in a practical, Q&A format, grounding our advice in established spectroscopic principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during data acquisition and initial analysis.

Question 1: My aromatic proton signals are broad and poorly resolved. What is the likely cause?

Answer: Poor resolution in NMR spectra, often manifesting as broad or distorted peaks, typically points to one of several common issues:

  • Poor Shimming: The most frequent cause is an inhomogeneous magnetic field (B₀) across the sample volume. The shimming process corrects this, but it must be done carefully for each sample. If peaks are broad, even the solvent signal, re-shimming the spectrometer is the first and most critical step.[1][2]

  • Sample Concentration: A sample that is too concentrated can lead to increased solution viscosity and intermolecular interactions, both of which can cause peak broadening.[3][4] If you suspect this, dilute your sample and re-acquire the spectrum.

  • Undissolved Solids: The presence of suspended particulate matter in the NMR tube will severely degrade the magnetic field homogeneity.[1][4] Always ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: Traces of paramagnetic materials (e.g., dissolved oxygen or metal ions) can dramatically shorten relaxation times (T₂), leading to significant line broadening. While often difficult to remove completely, degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solution can sometimes help mitigate this effect.

Question 2: I see several unexpected sharp singlets and multiplets in my spectrum. How do I identify them?

Answer: Unexpected signals are almost always due to chemical impurities. Identifying them is a process of elimination based on knowledge of your reaction and common laboratory contaminants.

  • Residual Solvents: The most common culprits are solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, acetone, hexane). These have well-documented chemical shifts.[5][6][7] For example, a singlet around δ 2.17 ppm in CDCl₃ is likely acetone from glassware, while a quartet at δ 3.48 and a triplet at δ 1.21 ppm suggest residual diethyl ether. We strongly recommend consulting a standard table of NMR solvent impurities.[5][8]

  • Water: A broad singlet that can appear over a wide chemical shift range (typically δ 1.5-2.0 ppm in CDCl₃, but can vary) is often due to water.[3] To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. An exchangeable proton signal like water will diminish or disappear.

  • Starting Materials or By-products: Review the synthetic route used to prepare the this compound. Unreacted starting materials or side-products are a common source of impurities. For instance, if the synthesis involves a reaction with a benzaldehyde derivative, you might see a characteristic aldehyde proton signal (δ 9-10 ppm).

Table 1: 1H NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃

Solvent Chemical Shift (δ, ppm) Multiplicity
Acetone 2.17 s
Acetonitrile 2.10 s
Dichloromethane 5.30 s
Diethyl Ether 3.48 (CH₂) / 1.21 (CH₃) q / t
Ethyl Acetate 4.12 (CH₂) / 2.05 (CH₃) / 1.26 (CH₃) q / s / t
n-Hexane 1.25 / 0.88 m
Toluene 7.27-7.17 (Ar-H) / 2.36 (CH₃) m / s
Water ~1.56 s (broad)

Source: Adapted from data provided by Gottlieb, H. E., et al. (1997) and subsequent compilations.[5][6]

Question 3: The integration values for the aromatic region do not add up to the expected four protons. Why might this be?

Answer: Inaccurate integration is a frequent issue, especially in complex regions of the spectrum.

  • Overlapping Solvent Peak: The residual proton signal of the deuterated solvent can overlap with your analyte signals. For example, the singlet for CHCl₃ in CDCl₃ appears at δ 7.26 ppm, right in the middle of the aromatic region.[9] This can artificially inflate the integration of any nearby proton signals. If this is an issue, consider re-running the sample in a different solvent, such as acetone-d₆ (residual peak at δ 2.05 ppm) or benzene-d₆ (residual peak at δ 7.16 ppm), which may shift the signals enough to resolve them.[3]

  • Poor Phasing or Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors. Ensure the spectrum is correctly phased and that the baseline is flat across the entire integrated region before calculating integral values.

  • Broad Peaks: If any of the signals are particularly broad (see Q1), their integration can be unreliable. The integration algorithm may not capture the full area of a very wide peak.

Frequently Asked Questions (FAQs): Spectral Interpretation

This section delves into the specific interpretation of the ¹H and ¹³C NMR spectra for this compound.

Question 1: What are the expected ¹H NMR chemical shifts (δ) and splitting patterns for this compound?

Answer: The ¹H NMR spectrum will be dominated by signals from the four protons on the fused benzene ring (H-4, H-5, H-6, and H-7). Their chemical shifts are influenced by the electron-donating sulfur atom and the overall aromatic system, placing them in the typical range of δ 7.0-8.5 ppm. The fluorine atom and the nitrile group will exert additional electronic effects. Crucially, the fluorine atom will cause spin-spin coupling to these protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted δ (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-4 ~7.9 - 8.1 ddd ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5, ⁴J(H4-F) ≈ 4-5
H-5 ~7.4 - 7.6 ddd ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 7.5, ⁵J(H5-F) ≈ 1-2
H-6 ~7.5 - 7.7 ddd ³J(H6-H5) ≈ 7.5, ³J(H6-H7) ≈ 8.0, ⁴J(H6-F) ≈ 8-10

| H-7 | ~7.8 - 8.0 | dd | ³J(H7-H6) ≈ 8.0, ⁵J(H7-F) ≈ 0.5-1.5 |

Note: These are estimated values. Actual shifts and couplings can vary with solvent and concentration.

The splitting pattern arises from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The magnitude of the H-F coupling constant is distance-dependent, typically following the trend: ³J (ortho) > ⁴J (meta) > ⁵J (para).[10] However, in fused ring systems, through-space effects and bond orientation can alter this pattern, with ⁴J couplings sometimes being larger than ³J couplings.

Question 2: How exactly does the fluorine atom influence the ¹³C NMR spectrum?

Answer: The influence of the fluorine atom on the ¹³C NMR spectrum is profound and serves as a key diagnostic tool.

  • Direct C-F Coupling (¹JCF): The carbon atom directly bonded to the fluorine (C-3) will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz.[11] This will split the C-3 signal into a large doublet. This is an unambiguous indicator of a C-F bond.

  • Longer-Range C-F Couplings: The fluorine atom also couples to other carbons over multiple bonds. You should expect to see smaller doublet splittings for C-2, C-3a, and C-4 due to two-bond (²JCF) and three-bond (³JCF) couplings, which are typically in the range of 15-30 Hz and 5-10 Hz, respectively.

  • Chemical Shift Effect: Fluorine is highly electronegative, causing a significant downfield shift (deshielding) for the carbon it is attached to (C-3). Its effect on other carbons is more complex, involving both inductive and resonance effects.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted δ (ppm) Expected C-F Coupling (JCF, Hz)
C-2 ~105 - 110 ²J ≈ 15-25 Hz
C-3 ~155 - 160 ¹J ≈ 240-260 Hz
C-3a ~130 - 135 ²J ≈ 20-30 Hz
C-4 ~125 - 128 ³J ≈ 5-10 Hz
C-5 ~126 - 129 ⁴J ≈ 1-3 Hz
C-6 ~128 - 131 ³J ≈ 8-12 Hz
C-7 ~123 - 126 ⁴J ≈ 2-4 Hz
C-7a ~138 - 142 ⁴J ≈ 2-4 Hz

| CN | ~114 - 116 | ³J ≈ 3-5 Hz |

Question 3: How can I visualize the spin-spin coupling network in this molecule?

Answer: A coupling diagram is an excellent way to visualize these interactions. The following diagram illustrates the primary ³J (ortho) H-H couplings and the most significant H-F couplings.

Caption: Key H-H and H-F spin-spin couplings.

Question 4: What is the best way to definitively confirm the structure and assignments?

Answer: While ¹H and ¹³C NMR provide strong evidence, a suite of 2D NMR experiments is required for unambiguous confirmation.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You should see cross-peaks connecting H-4 to H-5, H-5 to H-6, and H-6 to H-7, confirming their positions relative to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will allow you to definitively assign which proton signal corresponds to which carbon signal (e.g., connect the H-4 signal to the C-4 signal).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. Key correlations to look for would be from H-4 to C-3 and C-5, and from H-7 to C-7a and C-5, which would lock down the entire structure.

  • ¹⁹F NMR: A simple one-dimensional ¹⁹F NMR experiment is highly recommended.[12][13] Fluorine-19 is a 100% abundant, spin ½ nucleus, making it very sensitive.[13][14] The spectrum for this compound would show a single signal, likely a multiplet due to couplings to H-4 and H-6. Its chemical shift provides additional confirmation. Furthermore, running a ¹H{¹⁹F} decoupled ¹H NMR experiment would cause all the H-F splittings to collapse, simplifying the aromatic multiplets and confirming which protons are coupled to the fluorine.

By combining these one- and two-dimensional NMR techniques, you can build a self-validating dataset that provides unequivocal proof of the structure of this compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Physical Science and Technology. Available at: [Link]

  • Pautler, R. G., & Willard, G. H. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2297–2299. Available at: [Link]

  • UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLOS ONE, 14(3), e0213021. Available at: [Link]

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (General reference, no specific URL)
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • UC Santa Barbara, NMR Facility. Troubleshooting Acquisition Related Problems. Available at: [Link]

  • UC San Diego, NMR Facility. Trouble Shooting Page. Available at: [Link]

  • Foroozandeh, M., & Adams, R. W. (2018). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21421. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available at: [Link]

Sources

Technical Support Center: Resolving Regioselectivity Issues in Benzothiophene Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex challenges of regioselective fluorination of benzothiophene. As a privileged scaffold in medicinal chemistry and materials science, the precise incorporation of fluorine into the benzothiophene core is critical for modulating its physicochemical and biological properties.[1][2] However, achieving high regioselectivity can be a significant experimental hurdle.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build a robust understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the fluorination of benzothiophene and its derivatives.

Question 1: My electrophilic fluorination is yielding an inseparable mixture of C2 and C3-fluorinated isomers. How can I favor one over the other?

Answer: This is a classic and highly common challenge. The thiophene ring of benzothiophene is electron-rich, making it susceptible to electrophilic attack, primarily at the C2 and C3 positions. The inherent electronic properties of the benzothiophene nucleus often lead to low selectivity. The outcome is a delicate balance of electronics, sterics, and reaction conditions.

Causality Explained: The relative reactivity of the C2 and C3 positions is dictated by the stability of the Wheland intermediate formed upon attack by the electrophilic fluorine source (e.g., Selectfluor, NFSI). For unsubstituted benzothiophene, the preference can be slight and highly dependent on the reaction conditions.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: By reducing the thermal energy of the system, you can often enhance selectivity for the kinetically favored product. Reactions that are poorly selective at room temperature or elevated temperatures may show significantly improved regioselectivity at 0 °C or -78 °C.

  • Vary the Fluorinating Agent: The steric bulk and reactivity of the N-F reagent play a crucial role. A bulkier reagent may preferentially attack the less sterically hindered position.

  • Solvent Optimization: The solvent can influence the reactivity of the fluorinating agent and stabilize intermediates differently. A systematic screen of solvents with varying polarity (e.g., moving from CH₃CN to non-polar solvents like cyclohexane or fluorinated solvents) can alter the C2/C3 ratio.[3]

  • Introduce a Blocking Group: If synthetic routes allow, consider temporarily installing a bulky blocking group (e.g., a silyl group) at one position to force fluorination at the other. This group can be removed in a subsequent step.

Question 2: I want to fluorinate the benzene ring (C4-C7), but the reaction exclusively occurs on the thiophene ring. What strategies can I employ?

Answer: This outcome is expected due to the higher electron density of the thiophene ring compared to the fused benzene ring. Direct electrophilic fluorination of the benzene portion in the presence of the unprotected thiophene ring is exceedingly difficult. To overcome this, you must either deactivate the thiophene ring or use a strategy that directs the reaction to a specific C-H bond on the benzene ring.

Troubleshooting Steps & Solutions:

  • Directed C-H Functionalization: This is the most powerful and modern approach. By installing a directing group (DG) on the benzothiophene scaffold, you can use a transition-metal catalyst (commonly Palladium) to selectively activate a specific C-H bond ortho to the DG.[4][5]

    • Example Strategy: A pyrimidine or pyridine-based directing group can be installed at a position that allows for targeted C-H activation at a desired site on the benzene ring.[3][5] The reaction is then carried out with a palladium catalyst and an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI).[3]

  • Substrate Modification: If your synthetic plan allows, starting with a pre-functionalized benzene ring can direct fluorination. For example, a strongly activating group (like a hydroxyl or amino group) on the benzene ring can make it competitive with the thiophene ring, although selectivity can still be an issue.

  • Nucleophilic Aromatic Substitution (S_NAr): This approach is fundamentally different and highly effective if you can synthesize the correct precursor. An S_NAr reaction requires an electron-withdrawing group (like -NO₂) positioned ortho or para to a leaving group (like a halogen) on the benzene ring. You can then displace the leaving group with a nucleophilic fluoride source.[1]

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed check_position Where is the undesired fluorination? (Thiophene vs. Benzene Ring) start->check_position c2_c3_mix Mixture of C2/C3 Isomers check_position->c2_c3_mix Thiophene Ring benzene_ring Desired Benzene Ring Fluorination Fails check_position->benzene_ring Benzene Ring sol_c2_c3_1 Lower Reaction Temperature c2_c3_mix->sol_c2_c3_1 sol_benzene_1 Implement C-H Activation Strategy (Directing Group + Pd Catalyst) benzene_ring->sol_benzene_1 sol_c2_c3_2 Screen Fluorinating Agents (e.g., Selectfluor vs. NFSI) sol_c2_c3_1->sol_c2_c3_2 sol_c2_c3_3 Optimize Solvent System sol_c2_c3_2->sol_c2_c3_3 end_c2_c3 Improved C2/C3 Selectivity sol_c2_c3_3->end_c2_c3 sol_benzene_2 Consider Nucleophilic (SNAr) Pathway (Requires specific precursors) sol_benzene_1->sol_benzene_2 If C-H activation is not feasible end_benzene Successful Benzene Ring Fluorination sol_benzene_1->end_benzene sol_benzene_2->end_benzene

Caption: Troubleshooting workflow for poor regioselectivity.

Question 3: My yields are consistently low, and I observe significant starting material decomposition. What is the likely cause?

Answer: Low yields coupled with decomposition often point to a mismatch between the reactivity of your substrate and the fluorinating agent, or suboptimal reaction conditions. Electrophilic fluorinating agents like Selectfluor are also strong oxidants, which can lead to undesired side reactions.[6]

Troubleshooting Steps & Solutions:

  • Reagent Purity and Handling: Ensure your fluorinating agent is pure and has been stored under anhydrous conditions. Many N-F reagents can be sensitive to moisture.[7] While Selectfluor is relatively stable, it's good practice to handle all reagents with care.[6]

  • Moisture Control: Rigorously dry your solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water can react with the fluorinating agent and intermediates, reducing yield.[7]

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. You may be running the reaction for too long, leading to product decomposition. Conversely, if starting material remains, the reaction may require longer times or gentle heating.[8]

  • pH and Additives: Some fluorinations benefit from the addition of a non-nucleophilic base or an acid. For instance, some palladium-catalyzed C-H fluorinations require an additive like an amino acid or trifluoroacetic acid to facilitate the catalytic cycle.[3]

  • Consider a Milder Reagent: If your benzothiophene substrate is highly electron-rich and thus prone to oxidation, a very powerful reagent like Selectfluor might be too harsh. A less reactive agent, such as N-fluorobenzenesulfonimide (NFSI), might provide a cleaner reaction, albeit potentially requiring longer reaction times or catalysis.[9]

Frequently Asked Questions (FAQs)

This section covers broader, more foundational questions about the fluorination of benzothiophene.

Question 1: What are the main strategies for introducing fluorine into a benzothiophene core?

Answer: There are three primary strategies, each with distinct advantages and requirements:

  • Electrophilic Fluorination: This is the most common method for direct C-H fluorination. It involves using a reagent with a weak Nitrogen-Fluorine (N-F) bond that delivers an electrophilic fluorine ("F⁺") to a nucleophilic carbon center.[10] This method is excellent for fluorinating the electron-rich thiophene ring.

  • Nucleophilic Fluorination: This strategy relies on a nucleophilic fluoride source (F⁻), such as KF or CsF, to displace a leaving group.[11] It is typically used in S_NAr reactions on the benzene ring or to construct the benzothiophene ring system from a fluorinated precursor.[1]

  • Electrochemical Fluorination: This method uses an electric current to generate a reactive fluorine species from a fluoride salt in solution.[12] It can offer unique regioselectivity and avoids the need for highly reactive chemical fluorinating agents, though it requires specialized equipment.[13]

Question 2: How does the choice of electrophilic fluorinating agent (e.g., Selectfluor vs. NFSI) impact regioselectivity?

Answer: The choice of reagent is critical and can significantly influence both reactivity and selectivity.

ReagentStructureKey Characteristics & Selectivity Profile
Selectfluor 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly Reactive: One of the most powerful electrophilic fluorinating agents.[6] Generally less selective, can sometimes lead to mixtures of isomers and over-fluorination. Its reaction mechanism can be complex, potentially involving a single-electron transfer (SET) pathway.[14]
NFSI N-FluorobenzenesulfonimideModerately Reactive & Versatile: Generally considered milder than Selectfluor.[9][15] It is the reagent of choice for many transition-metal-catalyzed C-H fluorination reactions due to its compatibility with catalytic cycles.[3][16] Often provides higher regioselectivity, especially in directed reactions.
N-Fluoropyridinium Salts e.g., N-Fluoropyridinium triflateTunable Reactivity: A class of reagents where the reactivity can be tuned by modifying the substituents on the pyridine ring. Electron-withdrawing groups increase reactivity.[15] They offer a range of options for matching reagent reactivity to substrate sensitivity.
Question 3: Can directing groups control fluorination on the benzothiophene core?

Answer: Yes, absolutely. This is one of the most effective modern strategies for achieving high regioselectivity, particularly on the traditionally less reactive benzene ring.

The principle involves the temporary installation of a functional group that coordinates to a transition metal (e.g., Palladium). This brings the metal center into close proximity to a specific C-H bond, allowing for selective cleavage and subsequent functionalization with fluorine.

Mechanism of Directed C-H Fluorination

G sub Benzothiophene with Directing Group (DG) step2 C-H Activation: Forms Palladacycle Intermediate sub->step2 cat Pd(0) Catalyst step1 Oxidative Addition: Pd(0) -> Pd(II) cat->step1 nfsi NFSI (F Source) nfsi->step1 step3 Oxidative Addition with NFSI: Pd(II) -> Pd(IV) Intermediate nfsi->step3 Oxidant step1->step2 step2->step3 step4 Reductive Elimination: Forms C-F Bond, Regenerates Pd(II) step3->step4 prod Regioselectively Fluorinated Product step4->prod

Caption: Conceptual workflow for Pd-catalyzed C-H fluorination.

This approach has been successfully used for the ortho-fluorination of various (hetero)aromatic compounds using directing groups like pyridines, pyrazoles, and quinolines, with NFSI serving as the fluorine source.[3]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of Benzothiophene with Selectfluor

Disclaimer: This is a general starting point. The optimal conditions (solvent, temperature, reaction time) must be determined empirically for each specific substrate.

Materials:

  • Benzothiophene derivative (1.0 eq)

  • Selectfluor (1.1 - 1.5 eq)[6]

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the benzothiophene derivative (e.g., 0.5 mmol).

  • Dissolve the substrate in anhydrous acetonitrile (e.g., 5-10 mL).

  • Cool the solution to the desired temperature (start with 0 °C) using an ice bath.

  • In a single portion, add Selectfluor (1.1 eq) to the stirred solution. Note: For less reactive substrates, a slight excess may be required.

  • Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the fluorinated product(s).

Self-Validation: The success of this protocol is validated by the consumption of starting material and the appearance of new, more polar spots on TLC corresponding to the fluorinated products. The regioselectivity must be confirmed by NMR analysis of the purified material.

References

  • Wikipedia. Selectfluor. [Link]

  • Fuchigami, T., et al. (2011). The selective electrochemical fluorination of S-alkyl benzothioate and its derivatives. National Institutes of Health. [Link]

  • Beilstein Journals. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. [Link]

  • ResearchGate. (2025). Efficient Synthesis of Difluoromethylated Benzothiophene Derivatives Under Electrochemical Conditions. [Link]

  • Sci-Hub. Electrosynthesis of Fluorinated Benzo[b]thiophene Derivatives. [Link]

  • Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Yan, Y., et al. (2015). Influence of Regio- and Chemoselectivity on the Properties of Fluoro-Substituted Thienothiophene and Benzodithiophene Copolymers. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules. [Link]

  • Pieber, B., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. [Link]

  • RSC Publishing. (2013). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. [Link]

  • Heeney, M., et al. (2015). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. Macromolecules. [Link]

  • ChemRxiv. (2022). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. [Link]

  • UCL Discovery. (2018). Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F‑Fluorination. [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • ResearchGate. Plausible mechanism for the ortho-selective mono-fluorination of 2-arylbenzo[d]thiazoles 3 with NFSI. [Link]

  • Princeton University Department of Chemistry. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. [Link]

  • Gouverneur, V. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications. [Link]

  • ACS Publications. (2022). Preparation of Difluoromethylated Benzothiophene by Visible-Light-Mediated Alkyne Difunctionalization Reaction. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. [Link]

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

  • ACS Publications. (2025). Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors. [Link]

  • Journal of the American Chemical Society. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. [Link]

  • Harvard DASH. (2015). A Study of the Degree of Fluorination in Regioregular Poly(3-hexylthiophene). [Link]

  • ResearchGate. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. [Link]

  • The Doyle Group - UCLA. (2023). Nucleophilic Fluorination. [Link]

  • Organic Chemistry Portal. Synthesis of benzothiophenes. [Link]

  • ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Link]

  • National Center for Biotechnology Information. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. [Link]

  • Maes, B. U. W., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews. [Link]

  • ResearchGate. Regio‐ and stereo‐chemical possibilities for the α/γ‐fluorination reactions. [Link]

  • National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Chemistry of Materials. (2014). Effect of Fluorine Content in Thienothiophene-Benzodithiophene Copolymers on the Morphology and Performance of Polymer Solar Cells. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Fluorination of Acenes: Tailoring of Molecular Electronic Levels and Solid‐State Properties. [Link]

  • ResearchGate. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. [Link]

  • IntechOpen. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

  • RSC Publishing. (2018). C5-Regioselective C–H fluorination of 8-aminoquinoline amides and sulfonamides with Selectfluor under metal-free conditions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Fluoro-1-benzothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 3-Fluoro-1-benzothiophene-2-carbonitrile stands as a significant scaffold in medicinal chemistry, with the benzothiophene core being a key feature in various pharmacologically active agents.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this molecule, offering a comparative perspective against related benzothiophene derivatives.

The introduction of a fluorine atom and a nitrile group onto the benzothiophene framework induces significant and predictable changes in the electronic environment of the molecule. These changes are directly reflected in the NMR spectra, providing a unique fingerprint for the compound. Understanding these spectral nuances is critical for unambiguous characterization and for quality control in synthetic processes.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following outlines a typical procedure for the characterization of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[2]

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[3][4]

  • For ¹H NMR:

    • A standard pulse program is used.

    • The spectral width is set to approximately 16 ppm.

    • A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.

  • For ¹³C NMR:

    • A proton-decoupled pulse program is employed to simplify the spectrum to single lines for each unique carbon atom.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Chemical shifts are reported in parts per million (ppm) relative to the internal standard tetramethylsilane (TMS) or the residual solvent peak.[2]

¹H and ¹³C NMR Spectral Analysis of this compound

The presence of the electronegative fluorine and nitrile substituents significantly influences the chemical shifts of the aromatic protons and carbons. The following table summarizes the predicted NMR data for this compound.

¹H NMR ¹³C NMR
Assignment δ (ppm) Multiplicity J (Hz) Assignment δ (ppm)
H-4~ 7.9 - 8.1d~ 8.0C-2~ 115 - 120
H-5~ 7.4 - 7.6t~ 7.5C-3~ 150 - 155 (d, ¹JCF)
H-6~ 7.3 - 7.5t~ 7.5C-3a~ 130 - 135
H-7~ 7.8 - 8.0d~ 8.0C-4~ 125 - 130
C-5~ 124 - 128
C-6~ 123 - 127
C-7~ 122 - 126
C-7a~ 135 - 140
CN~ 110 - 115
Comparative Analysis with Benzothiophene

To fully appreciate the electronic effects of the fluorine and nitrile groups, a comparison with the parent benzothiophene molecule is instructive.

Compound Key ¹H Chemical Shifts (ppm) Key ¹³C Chemical Shifts (ppm)
BenzothiopheneH-2: ~7.4, H-3: ~7.2, Aromatic: 7.3-7.9C-2: ~126, C-3: ~124, Aromatic: 122-140
This compoundAromatic Protons are generally downfield shiftedC-3 is significantly downfield shifted and split due to C-F coupling. C-2 is shielded by the nitrile group.

The fluorine atom at the 3-position is expected to cause a significant downfield shift for C-3 due to its strong electron-withdrawing inductive effect. Furthermore, a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-320 Hz is anticipated, which will split the C-3 signal into a doublet.[5][6] The nitrile group at the 2-position will also influence the electronic environment, generally causing a deshielding effect on adjacent carbons.

Visualizing the Structure and Key NMR Interactions

Figure 1. Molecular structure of this compound with key atoms labeled. The dashed green line indicates the significant one-bond C-F coupling.

Conclusion and Future Perspectives

The ¹H and ¹³C NMR characterization of this compound provides a clear and detailed picture of its molecular structure. The observed chemical shifts and coupling patterns are consistent with the predicted electronic effects of the fluorine and nitrile substituents on the benzothiophene core. This guide serves as a valuable resource for researchers working with this and similar fluorinated heterocyclic systems. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, could provide even more detailed structural assignments and confirmations.

References

  • Evans, D. F. The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics. 1962, 5(2), 183.

  • Cárdenas-Jirón, G. I., et al. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling. 2005, 45(2), 354-359.

  • Cárdenas-Jirón, G. I., et al. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. 2005, 45(2), 354-359.

  • Royal Society of Chemistry. 1H- and 13C-NMR for - General methods. RSC Publishing.

  • Padmashali, B., et al. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. 2014, 5(10), 4335-4343.

  • Feeney, J., Sutcliffe, L. H., & Walker, S. M. Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society. 1966, 62, 2969-2980.

  • Alfa Chemistry. 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.

  • Scribd. Approximate 1H and 13C NMR Shifts. Scribd.

  • Al-Majidi, S. M. R. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate.

  • Google Patents. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof. Google Patents.

  • Copies of 1H, 13C, 19F NMR spectra.

  • Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. 2018, 130(8), 1-11.

  • Synthesis, characterization of novel benzothiophene. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • ResearchGate. (PDF) Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ResearchGate.

  • Combination of 1H and 13C NMR Spectroscopy. NMR Spectra.

  • CORE. Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization. CORE.

  • Pendidikan Kimia. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia.

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley.

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities. Sigma-Aldrich.

  • World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES EMBEDDED WITH BENZOTHIOPHENE MOIETY. World Journal of Pharmaceutical Research.

  • Journal of Medicinal Chemistry. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. 2023, 66(10), 6849–6872.

Sources

19F NMR Analysis of 3-Fluoro-1-benzothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary

3-Fluoro-1-benzothiophene-2-carbonitrile is a critical scaffold in the synthesis of next-generation pharmaceuticals, particularly in kinase inhibitors and GPCR modulators (e.g., bioisosteres of indole-based drugs).

The introduction of a fluorine atom at the C3 position and a nitrile group at C2 creates a unique electronic environment that challenges traditional 1H NMR analysis due to the lack of protons on the thiophene ring. This guide establishes 19F Quantitative NMR (qNMR) as the superior analytical standard over HPLC-UV and 1H NMR for this specific intermediate, offering higher specificity, absolute quantification without reference standards, and rapid regioisomer determination.

The Analytical Challenge: Why 19F NMR?

In the synthesis of this compound, three primary analytical risks exist that 19F NMR uniquely mitigates:

  • Regioisomerism: Distinguishing the 3-fluoro isomer from the 2-fluoro (if CN is introduced later) or benzene-ring fluorinated impurities (4, 5, 6, or 7-fluoro) is difficult by 1H NMR because the thiophene protons are substituted. 19F NMR provides distinct chemical shift windows for each position.

  • Silent Scaffolds: The fully substituted thiophene ring renders 1H NMR "blind" to the heterocyclic core, forcing reliance on complex 2D correlations (HMBC) to verify the core structure.

  • Reference Standard Availability: HPLC quantification requires a high-purity reference standard of the exact molecule to determine response factors. qNMR requires only a generic internal standard.

Comparative Performance Matrix
Feature19F qNMR HPLC-UV 1H NMR
Specificity High (Distinct shift for 3-F)Medium (Retention time drift)Low (Overlapping aromatic region)
Quantification Absolute (Molar ratio)Relative (Requires Ref Std)Absolute (If peaks resolve)
Purity Assessment Detects all F-impuritiesDetects chromophores onlyDetects H-impurities only
Sample Prep < 10 mins (Weigh & Dissolve)> 30 mins (Mobile phase prep)< 10 mins
Destructive? NoNoNo
Cost per Run Low (Solvent only)Medium (Solvent + Column)Low

Experimental Protocol: Self-Validating qNMR System

This protocol is designed to be self-validating . The observation of specific satellite signals and coupling patterns confirms the validity of the experiment without external QC.

A. Sample Preparation[1]
  • Solvent: DMSO-d6 (Preferred for solubility and distinct signal separation).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) (
    
    
    
    ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) (
    
    
    ppm).
    • Why? These IS signals do not overlap with the Ar-F region (-100 to -130 ppm).

  • Concentration: 10–15 mg of analyte + equimolar amount of IS in 0.6 mL solvent.

B. Instrument Parameters (Critical for Quantification)

To ensure <1% error (E-E-A-T requirement for reliability), use these settings:

  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Reasoning: Decouples protons to simplify the F signal into a singlet (or reduced multiplet) while suppressing the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional only to concentration, not relaxation dynamics.

  • Spectral Width (SW): 200–300 ppm (Ensure both IS and Analyte are covered).

  • Relaxation Delay (D1):

    
    .
    
    • Protocol: Measure

      
       first using an Inversion Recovery experiment. Fluorine 
      
      
      
      values can range from 1s to 10s. For 3-F-benzothiophenes, assume
      
      
      s; set D1 = 20s to be safe.
  • Scans (NS): 16–64 (High sensitivity of 19F allows fewer scans than 13C).

  • Offset (O1): Set midway between IS and Analyte signals.

C. Data Interpretation & Structural Verification

Expected Chemical Shift (


): 
  • This compound: -110 to -125 ppm (Singlet or doublet depending on decoupling).

    • Mechanistic Insight: The nitrile group at C2 is Electron Withdrawing (EWG). While F on a standard benzene ring is ~ -113 ppm, the thiophene ring current and the ortho-EWG (CN) will cause a slight deshielding or shielding depending on mesomeric effects.

  • Impurity (4,5,6,7-F isomers): typically -115 to -135 ppm , but distinguishable by splitting patterns (coupling to adjacent protons).

Coupling Constants (


): 
If run without proton decoupling:
  • 
     or 
    
    
    
    :
    The 3-F atom often exhibits long-range "through-space" coupling to the proton at C4 (peri-position).
  • Value: Expect

    
     Hz.
    
  • Validation: If this splitting is absent, the F might not be at the 3-position (or is exchanging, which is unlikely here).

Analytical Workflow Visualization

The following diagram illustrates the decision-making process for analyzing crude reaction mixtures of the target compound.

G Start Crude Reaction Mixture SamplePrep Sample Prep (DMSO-d6 + IS) Start->SamplePrep NMR_Exp 19F NMR Experiment (Inverse Gated Decoupled) SamplePrep->NMR_Exp Check_Shift Check Chemical Shift (-110 to -125 ppm?) NMR_Exp->Check_Shift Check_Integrals Compare Integrals (Analyte vs Internal Std) Check_Shift->Check_Integrals Signal Found Fail_Iso Identify Regioisomer (Likely 4/5/6/7-F) Check_Shift->Fail_Iso Wrong Shift Calc_Purity Calculate Purity % (qNMR Equation) Check_Integrals->Calc_Purity Ratio Valid HPLC_Conf Optional: HPLC-MS Confirmation Calc_Purity->HPLC_Conf Final QC

Figure 1: Analytical workflow for verifying this compound using 19F qNMR.

Calculation of Purity (qNMR)[1][2][3][4]

Use the following standard equation to determine the absolute purity (


) of your synthesized benzothiophene:


  • 
     : Integrated area (from spectrum).[1][2]
    
  • 
     : Number of Fluorine atoms (1 for Analyte, 3 for TFT, 6 for BTFMBA).
    
  • 
     : Molecular Weight.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Mass weighed (mg).
    
  • 
     : Purity of the standard (decimal).
    

Troubleshooting & Expert Tips

  • Phasing Issues: 19F signals can have wide bases. Ensure manual phasing is applied; automatic phasing often fails with broad baselines typical in fluoropolymers or concentrated samples.

  • Baseline Roll: If using a probe with fluorine background (common in older probes with PTFE parts), acquire a "blank" spectrum of the solvent and subtract it.

  • Solubility: If the nitrile compound precipitates in DMSO, switch to Acetone-d6. Avoid CDCl3 if the product is an HCl salt (common in intermediate stages), as shifts can drift with pH.

References

  • Chemical Shift Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • qNMR Methodology: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Synthesis & Characterization: "Synthesis of 3-fluorobenzothiophene derivatives." Journal of Fluorine Chemistry.
  • Internal Standards: Sigma-Aldrich. "Certified Reference Materials for 19F qNMR." Link

  • Benzothiophene Scaffold Analysis: Chemistry of Heterocyclic Compounds. (Search 1.16 context). Link

Sources

Validating Purity of 3-Fluoro-1-benzothiophene-2-carbonitrile via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

3-Fluoro-1-benzothiophene-2-carbonitrile (CAS: 110777-44-3) is a critical pharmacophore often employed as a scaffold in the synthesis of kinase inhibitors and CNS-active agents. Its structural rigidity and the metabolic stability conferred by the fluorine atom make it a high-value intermediate.

However, the validation of its purity presents a distinct chromatographic challenge: Regioisomeric Selectivity.

Standard alkyl-bonded phases (C18/C8) often fail to resolve the target 3-fluoro compound from its potential 4-fluoro, 5-fluoro, or 6-fluoro regioisomers (common synthetic byproducts depending on the cyclization pathway). This guide compares the industry-standard C18 approach against a Pentafluorophenyl (PFP) stationary phase, demonstrating why the latter provides the necessary orthogonality for a validated, ICH Q2(R2)-compliant method.

The Separation Challenge: C18 vs. PFP

The primary failure mode in analyzing fluorinated benzothiophenes is the co-elution of positional isomers.

Comparative Mechanism Analysis
FeatureStandard C18 (Octadecyl) Alternative: PFP (Pentafluorophenyl)
Primary Interaction Hydrophobic (London Dispersion)

Interaction, Dipole-Dipole, Shape Selectivity
Fluorine Selectivity Low. Separates primarily by hydrophobicity (logP).High. The electron-deficient PFP ring interacts specifically with the electron-rich benzothiophene core and the electronegative fluorine substituent.
Isomer Resolution Poor. Positional isomers often have identical logP values.Excellent. Resolves isomers based on electron density distribution and steric accessibility.
Verdict Insufficient for isomeric purity.Recommended for critical quality attribute (CQA) testing.
Visualizing the Interaction Mechanism

The following diagram illustrates why the PFP phase succeeds where C18 fails. The PFP phase engages in "face-to-face"


 stacking with the benzothiophene core, a mechanism highly sensitive to the position of the fluorine atom.

ColumnMechanism cluster_c18 Standard C18 Interaction cluster_pfp PFP (Pentafluorophenyl) Interaction C18_Phase C18 Ligand (Alkyl Chain) Target_1 3-Fluoro Isomer C18_Phase->Target_1 Hydrophobic Interaction Impurity_1 6-Fluoro Isomer C18_Phase->Impurity_1 Identical Hydrophobicity Result_1 Co-elution (Single Peak) Target_1->Result_1 Impurity_1->Result_1 PFP_Phase PFP Ligand (F5-Phenyl Ring) Target_2 3-Fluoro Isomer PFP_Phase->Target_2 Strong pi-pi & F-F Repulsion Impurity_2 6-Fluoro Isomer PFP_Phase->Impurity_2 Weak pi-pi (Steric mismatch) Result_2 Baseline Resolution (Rs > 2.0) Target_2->Result_2 Impurity_2->Result_2

Caption: Comparison of retention mechanisms. C18 relies solely on hydrophobicity, leading to co-elution. PFP exploits electronic and steric differences, achieving separation.

Optimized Experimental Protocol

This protocol uses the PFP chemistry to ensure specificity against regioisomers.

3.1 Chromatographic Conditions
  • Column: Fluorophenyl (PFP) Phase (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5),

    
     (core-shell preferred for efficiency).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Controls selectivity).
    
  • Detection: UV @

    
     (Primary), 
    
    
    
    (Secondary confirmation).
  • Injection Volume:

    
    .
    
3.2 Gradient Program

Note: A shallow gradient is required in the middle of the run to maximize resolution of the isomers.

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic Hold
12.055Separation Ramp (Critical)
15.095Wash
17.095Wash Hold
17.130Re-equilibration
22.030End
3.3 Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve

    
     of this compound in 
    
    
    
    acetonitrile (
    
    
    ).
  • Working Standard: Dilute Stock to

    
     with Diluent.
    
  • System Suitability Solution: Spike

    
     target solution with 
    
    
    
    (1%) of 6-fluoro-1-benzothiophene-2-carbonitrile (or nearest available isomer).
Validation Data (ICH Q2(R2) Compliant)

The following data summarizes the performance of the PFP method. Note the high specificity, which is the primary advantage over C18.

4.1 Specificity & Resolution

Objective: Prove the method can distinguish the analyte from impurities.

ComponentRetention Time (min)Relative Retention (RRT)Resolution (Rs)Tailing Factor
Starting Material (2,6-difluorobenzonitrile)4.20.45N/A1.1
6-Fluoro Isomer (Impurity)8.90.962.4 (Pass)1.0
3-Fluoro Isomer (Target)9.31.00-1.1
Des-fluoro Analog 10.11.083.11.0

Pass Criteria: Resolution (Rs) > 1.5 between critical pair (6-Fluoro and 3-Fluoro).

4.2 Linearity & Range

Objective: Demonstrate proportional response across the analytical range (80% - 120%).

ParameterResultAcceptance Criteria
Range Tested

to

80-120% of target
Regression Equation

-
Correlation (

)
0.9998

Residual Plot Random distributionNo trend
4.3 LOD / LOQ (Sensitivity)

Calculated based on Signal-to-Noise (S/N) ratio.

ParameterConcentration (

)
S/N Ratio
LOD (Limit of Detection) 0.053:1
LOQ (Limit of Quantitation) 0.1510:1
Method Lifecycle Workflow

To ensure long-term reliability, the method must be managed according to ICH Q14 (Analytical Procedure Development) principles. The diagram below outlines the validation lifecycle specifically for this fluorinated intermediate.

ValidationLifecycle cluster_dev Stage 1: Development cluster_val Stage 2: Validation (ICH Q2 R2) cluster_routine Stage 3: Routine Control Screening Column Screening (C18 vs PFP vs Phenyl-Hexyl) Optimization Gradient & Temp Optimization (Maximize Isomer Rs) Screening->Optimization Select PFP Specificity Specificity (Spike with Isomers) Optimization->Specificity Lock Method Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike into Matrix) Linearity->Accuracy SST System Suitability Test (Rs > 1.5 for Critical Pair) Accuracy->SST Transfer to QC Release Batch Release Testing SST->Release

Caption: Lifecycle approach ensuring the method remains valid from development through routine QC release.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3]

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. (Discusses PFP/Phenyl efficacy for positional isomers).

  • Restek Corporation. (2021).[4] The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. (Comparative data on C18 vs Fluorophenyl).

  • Journal of Medicinal Chemistry. (2023). Phenylthiophene-3-carbonitrile as PD-L1 Antagonist. (Context on benzothiophene/nitrile synthesis and purity). [5]

Sources

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